Heliquinomycin
Description
Properties
IUPAC Name |
methyl 3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFZQFHGXSVTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heliquinomycin: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces sp.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heliquinomycin is a potent DNA helicase inhibitor belonging to the glycosylated rubromycin and griseorhodin group of antibiotics.[1] Discovered from the fermentation broth of Streptomyces sp. MJ929-SF2, it has garnered significant interest due to its pronounced antimicrobial and anticancer activities.[2] This document provides a comprehensive technical overview of this compound, detailing its discovery, the protocol for its isolation and purification, its physicochemical properties, and its mechanism of action. Quantitative data on its biological activity are presented in structured tables, and key experimental workflows are visualized to facilitate a deeper understanding for research and development purposes.
Introduction: Discovery and Significance
This compound was identified during a screening program aimed at discovering novel DNA helicase inhibitors from microbial sources.[2] DNA helicases are essential enzymes that unwind DNA and play a critical role in replication, repair, and transcription.[3] Their involvement in maintaining genomic integrity makes them a compelling target for anticancer therapies.[4] this compound's ability to selectively inhibit these enzymes, coupled with its efficacy against various cancer cell lines and Gram-positive bacteria (including Methicillin-resistant Staphylococcus aureus - MRSA), positions it as a promising lead compound for further drug development.[2][5] The structure of this compound was determined through NMR spectroscopy and X-ray crystallographic analysis.[1]
Physicochemical Properties
This compound is a red powder with a complex benzannulated spiroketal structure.[2][6] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₀O₁₇ | [2][3] |
| Molecular Weight | 698.58 g/mol | [3][7] |
| Appearance | Red Powder | [2] |
| Solubility | Soluble in EtOAc, EtOH, DMSO | [3] |
| Insolubility | Insoluble in H₂O, Hexane | [3] |
| Chemical Class | Glycosylated Rubromycin | [1] |
Production, Isolation, and Purification
The production of this compound relies on the fermentation of Streptomyces sp., followed by a multi-step extraction and purification process.[2]
Producing Strain and Fermentation
This compound is produced by the bacterial strain Streptomyces sp. MJ929-SF2.[2] While specific fermentation parameters for this strain are proprietary, a general protocol for secondary metabolite production from Streptomyces involves culturing the strain in large-scale bioreactors using submerged liquid cultures.[8] Optimization of medium components (e.g., carbon and nitrogen sources) and fermentation conditions (e.g., pH, temperature, aeration) is critical for achieving high yields.[9][10]
Extraction and Purification Workflow
The isolation of this compound from the culture broth is a systematic process involving solvent extraction and sequential chromatography.[2] The general workflow is outlined below.
Detailed Experimental Protocols:
-
Step 1: Solvent Extraction: The culture broth from the Streptomyces sp. fermentation is subjected to solvent extraction.[2] Typically, an organic solvent like ethyl acetate is used to partition the active compound from the aqueous broth. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.
-
Step 2: Centrifugal Partition Chromatography (CPC): The crude extract is first fractionated using CPC. This technique separates compounds based on their partitioning between two immiscible liquid phases, which is effective for initial purification of complex natural product extracts.[2]
-
Step 3: Size-Exclusion Chromatography: The active fractions from CPC are further purified using a Sephadex LH-20 column.[2] This resin separates molecules based on their size, effectively removing impurities with significantly different molecular weights.
-
Step 4: High-Performance Liquid Chromatography (HPLC): The final purification step is accomplished using reversed-phase HPLC with a Capcell Pak C18 column.[2] This high-resolution technique separates this compound from any remaining closely related analogues or impurities, yielding a pure compound (>80% purity).[3]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of DNA helicase activity.[5] It also demonstrates inhibitory effects on other key cellular enzymes.
Inhibition of DNA Helicase
This compound is a non-competitive inhibitor of DNA helicase isolated from HeLa cells, with an inhibition constant (Ki) of 6.8 μM.[2][5] It specifically targets replicative DNA helicases, including DNA helicase B and the MCM4/6/7 complex, with IC₅₀ values of 4.3 µM and 2.5 µM, respectively.[11] The inhibition of these enzymes disrupts DNA replication, leading to cell cycle arrest and ultimately cell death.[11]
Interaction with Single-Stranded DNA
Studies suggest that this compound binds to single-stranded DNA (ssDNA).[11] This interaction is thought to stabilize the binding of the MCM4/6/7 helicase complex to ssDNA, thereby inhibiting its translocation and unwinding activity at the replication fork. This "trapping" of the enzyme on the DNA represents a potent mechanism for inducing cellular toxicity in rapidly dividing cancer cells.[4][11]
Biological Activity
This compound exhibits a range of biological activities, with significant potential in oncology and infectious disease.
Anticancer Activity
This compound inhibits the growth of a variety of human tumor cell lines and arrests HeLa S3 cells in the G2/M phase of the cell cycle.[3][12] Its cytotoxic effects are potent, with IC₅₀ values in the low micromolar range.[5]
| Cell Line | Cancer Type | IC₅₀ (μg/mL) | IC₅₀ (μM) | Reference |
| HeLa S3 | Cervical Carcinoma | 0.96 - 1.6 | ~1.4 - 2.3 | [5][12] |
| L1210 | Leukemia | ~1.6 | ~2.3 | [5] |
| IMC Carcinoma | - | ~1.6 | ~2.3 | [5] |
| B16 Melanoma | Melanoma | ~1.6 | ~2.3 | [5] |
| KB | Oral Carcinoma | 0.96 - 2.8 | ~1.4 - 4.0 | [12] |
| LS180 | Colon Adenocarcinoma | 0.96 - 2.8 | ~1.4 - 4.0 | [12] |
| K562 | Chronic Myelogenous Leukemia | 0.96 - 2.8 | ~1.4 - 4.0 | [12] |
| HL60 | Promyelocytic Leukemia | 0.96 - 2.8 | ~1.4 - 4.0 | [12] |
Note: Conversion to µM assumes a molecular weight of 698.6 g/mol .
Antimicrobial Activity
This compound shows strong inhibitory activity against Gram-positive bacteria, including strains resistant to other antibiotics.[5]
| Organism | Activity | MIC (μM) | Reference |
| Gram-positive bacteria | Strong Inhibition | 0.1 - 0.39 | [5] |
| MRSA | Inhibitory Activity | Not specified | [2] |
Other Enzymatic Inhibition
In addition to its primary activity against DNA helicases, this compound also weakly inhibits topoisomerases at higher concentrations.[12]
| Enzyme | IC₅₀ (μg/mL) | Reference |
| Topoisomerase II | 30 | [12] |
| Topoisomerase I | 30 - 100 | [5][12] |
Conclusion
This compound, a natural product from Streptomyces sp., is a potent inhibitor of DNA helicase with significant anticancer and antimicrobial properties. Its unique mechanism of stabilizing the helicase-DNA complex presents a novel strategy for therapeutic intervention. The detailed protocols for its isolation and the comprehensive data on its biological activity provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential. Further investigation into its synthesis, analogue development, and preclinical efficacy is warranted.
References
- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor for DNA Helicase | this compound | フナコシ [funakoshi.co.jp]
- 4. Frontiers | New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of a Novel Antibiotic, this compound, on DNA Helicase and Cell Growth [jstage.jst.go.jp]
- 7. This compound | C33H30O17 | CID 5493597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome engineering and fermentation optimization leads to overproduction of tiancimycin A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of this compound with single-stranded DNA inhibits MCM4/6/7 helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Heliquinomycin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliquinomycin, a natural product isolated from Streptomyces sp. MJ929-SF2, is a potent inhibitor of DNA helicase with significant anticancer and antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and diagrammatic representations of its mechanism of action are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex polyketide belonging to the benzoquinone ansamycin family.[4][5] Its molecular formula is C33H30O17, with a molecular weight of 698.58 g/mol .[5] The structure features a unique spiro-fused ring system and a glycosidically linked deoxysugar moiety, which are crucial for its biological activity.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C33H30O17 | [5] |
| Molecular Weight | 698.58 g/mol | [5] |
| Appearance | Red powder | [2] |
| Solubility | Soluble in DMSO and ethanol. | MedChemExpress |
| Source | Streptomyces sp. MJ929-SF2 | [2][3] |
| Purity | >80% (HPLC) | MedChemExpress |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily centered around its ability to inhibit nucleic acid metabolism.
Inhibition of DNA Helicase
The primary mechanism of action of this compound is the inhibition of DNA helicase, a class of enzymes essential for unwinding the DNA double helix during replication, repair, and transcription.[1][3] It acts as a non-competitive inhibitor of DNA helicase with an inhibition constant (Ki) of 6.8 µM.[2] By binding to the helicase, this compound prevents the separation of DNA strands, thereby halting these vital cellular processes.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][3] This activity is a direct consequence of its DNA helicase inhibition, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[1] Additionally, this compound has been shown to inhibit topoisomerase I and II, enzymes that are also critical for DNA replication and are established targets for anticancer drugs.[1]
Table 2: In Vitro Anticancer Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa S3 | Cervical Cancer | 0.96 - 2.8 | [1] |
| KB | Oral Cancer | 0.96 - 2.8 | [1] |
| LS180 | Colon Cancer | 0.96 - 2.8 | [1] |
| K562 | Leukemia | 0.96 - 2.8 | [1] |
| HL60 | Leukemia | 0.96 - 2.8 | [1] |
| Adriamycin-resistant P388 | Leukemia | Similar to sensitive lines | [1] |
| Cisplatin-resistant P388 | Leukemia | Similar to sensitive lines | [1] |
Antibacterial Activity
This compound is also effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its antibacterial action is attributed to the inhibition of bacterial DNA helicase and, consequently, DNA and RNA synthesis.[1]
Table 3: Antibacterial Activity of this compound (MIC values)
| Bacterial Strain | MIC (µM) | Reference |
| Gram-positive bacteria | 0.1 - 0.39 | MedChemExpress |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp.
This protocol is adapted from the methods described for the isolation of natural products from Streptomyces.
-
Fermentation: Culture Streptomyces sp. MJ929-SF2 in a suitable production medium.
-
Extraction: After an appropriate incubation period, harvest the culture broth. Extract the broth with an equal volume of ethyl acetate. Separate the organic layer.
-
Concentration: Evaporate the ethyl acetate extract under reduced pressure to obtain a crude extract.
-
Chromatography:
-
Centrifugal Partition Chromatography (CPC): Subject the crude extract to CPC for initial fractionation.
-
Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification using a reverse-phase C18 HPLC column to yield pure this compound.[2]
-
Caption: Workflow for the isolation and purification of this compound.
DNA Helicase Inhibition Assay
This is a generalized protocol for measuring DNA helicase inhibition.
-
Substrate Preparation: Prepare a DNA substrate consisting of a labeled oligonucleotide partially annealed to a single-stranded circular DNA.
-
Reaction Mixture: In a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT), combine the DNA substrate and the DNA helicase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for DNA unwinding.
-
Quenching: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.
-
Electrophoresis: Separate the unwound single-stranded oligonucleotide from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the labeled DNA using autoradiography or fluorescence imaging and quantify the amount of unwound substrate to determine the extent of inhibition. The Ki value can be calculated from the inhibition data at different substrate concentrations.
Cell Growth Inhibition (IC50) Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Heliquinomycin Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliquinomycin, a member of the rubromycin family of aromatic polyketide antibiotics, is a potent inhibitor of DNA helicase with significant antimicrobial and antitumor activities. Produced by actinomycetes, its complex chemical structure, featuring a characteristic spiroketal moiety and a deoxy sugar, arises from a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, drawing on the well-characterized biosynthesis of the related compound, griseorhodin. It details the putative biosynthetic gene cluster, the proposed enzymatic steps for the assembly of the polyketide backbone, intricate tailoring reactions, and the biosynthesis of the deoxy sugar moiety. Furthermore, this guide presents available quantitative data on the production of this compound and related compounds. Detailed experimental protocols for key research techniques, including gene knockout, heterologous expression, and analytical methods, are provided to facilitate further investigation and bioengineering efforts aimed at novel drug discovery and development.
Introduction
Actinomycetes are renowned producers of a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[1] this compound, isolated from Streptomyces sp. MJ929-SF2, is a notable member of this class of natural products.[1][2] It exhibits potent inhibitory activity against DNA helicase, an essential enzyme in DNA replication and repair, making it a promising candidate for the development of novel anticancer and antimicrobial agents.[2][3] this compound is structurally characterized as a glycosylated member of the rubromycin and griseorhodin group of antibiotics, featuring a complex polycyclic aromatic aglycone with a spiroketal system and a 2,6-dideoxy-3-O-methylhexopyranose sugar moiety.[4][5] Understanding the intricate biosynthetic pathway of this compound is crucial for efforts to improve its production, generate novel analogs with enhanced therapeutic properties through biosynthetic engineering, and discover new related compounds.
The this compound Biosynthetic Gene Cluster
While the biosynthetic gene cluster for this compound from the original producing strain Streptomyces sp. MJ929-SF2 has not been reported, a putative this compound biosynthetic gene cluster (hlq) has been identified in the genome of a novel producer, Streptomyces piniterrae sp. nov. jys28T.[6] This gene cluster shows high homology to the well-characterized griseorhodin A (grh) biosynthetic gene cluster from Streptomyces sp. JP95, providing a solid foundation for proposing a biosynthetic pathway for this compound.
The putative hlq gene cluster is predicted to contain genes encoding:
-
Polyketide Synthase (PKS): A type II PKS system responsible for the assembly of the polyketide backbone.
-
Tailoring Enzymes: A large number of enzymes, including oxidoreductases, cyclases, an O-methyltransferase, and a glycosyltransferase, that modify the polyketide intermediate to form the final complex structure.
-
Regulatory Genes: Genes likely involved in the control of cluster expression.
-
Resistance Gene: A gene conferring self-resistance to the producing organism.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: assembly of the polyketide backbone, extensive tailoring of the aglycone, and biosynthesis and attachment of the deoxy sugar.
Polyketide Backbone Assembly
The biosynthesis is initiated by a type II polyketide synthase (PKS) that catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit, likely acetyl-CoA. This process generates a linear polyketide chain that undergoes a series of cyclization and aromatization reactions, catalyzed by associated cyclases and aromatases, to form a polycyclic aromatic intermediate.
Aglycone Tailoring Reactions
The initial polycyclic intermediate undergoes a series of extensive post-PKS modifications, primarily oxidative reactions catalyzed by a suite of oxidoreductases. These tailoring steps are crucial for the formation of the characteristic bisbenzannulated[7][8]-spiroketal pharmacophore. The proposed sequence of events, based on the griseorhodin pathway, involves multiple hydroxylations, carbon-carbon bond cleavages, and rearrangements to form the spiroketal structure. An O-methyltransferase is also proposed to be involved in modifying the aglycone.
Deoxy Sugar Biosynthesis and Glycosylation
A key feature of this compound is the presence of a 2,6-dideoxy-3-O-methylhexopyranose moiety. The biosynthesis of this deoxy sugar is proposed to start from a common sugar precursor, such as glucose-1-phosphate, and involves a series of enzymatic reactions including dehydration, reduction, and methylation. Finally, a dedicated glycosyltransferase attaches the activated deoxy sugar to a specific hydroxyl group on the this compound aglycone.
References
- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate scaffolds as glycosyltransferase inhibitors with in vivo antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Streptomyces piniterrae sp. nov. and Identification of the Putative Gene Cluster Encoding the Biosynthesis of Heliquinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 8. Inhibition Kinetics and Emodin Cocrystal Structure of a Type II Polyketide Ketoreductase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antibacterial Properties of Heliquinomycin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliquinomycin, a natural product isolated from Streptomyces sp., has emerged as a promising antibacterial agent with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the quinone antibiotic family, its unique mode of action, targeting the essential enzyme DNA helicase, presents a compelling avenue for the development of novel therapeutics in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, focusing on its efficacy against Gram-positive pathogens. It includes a compilation of available quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action.
Quantitative Antimicrobial Activity
This compound demonstrates significant inhibitory activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC), a key measure of an antibiotic's potency, has been determined for several clinically relevant species. While extensive species-specific data for this compound remains somewhat limited in publicly accessible literature, a consistent pattern of potent activity has been reported.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µM) |
| Gram-positive strains (general) | Not Specified | 0.1 - 0.39[2] |
Note: This table will be updated as more specific MIC values for individual Gram-positive species become available in the scientific literature.
Mechanism of Action: Inhibition of DNA Helicase
The primary antibacterial target of this compound is DNA helicase, a crucial enzyme involved in the unwinding of the DNA double helix during replication, repair, and recombination. By inhibiting this enzyme, this compound effectively halts these essential cellular processes, ultimately leading to bacterial cell death.
The proposed mechanism of action involves the following key steps:
-
Binding to DNA Helicase: this compound binds to the bacterial DNA helicase enzyme.
-
Inhibition of ATPase Activity: This binding event interferes with the helicase's ability to hydrolyze ATP, the energy source required for DNA unwinding.
-
Stalling of the Replication Fork: Without the action of DNA helicase, the replication fork cannot advance, leading to a cessation of DNA synthesis.
-
Induction of DNA Damage: The stalled replication fork is an unstable structure that can collapse, leading to double-strand breaks in the bacterial chromosome.
-
Activation of the SOS Response: The presence of DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at repairing DNA. However, in the face of overwhelming damage caused by sustained helicase inhibition, this response is often insufficient.
-
Cell Death: The accumulation of irreparable DNA damage and the failure of cellular repair mechanisms ultimately lead to programmed cell death or lysis of the bacterial cell.
The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antibacterial potency of a compound. The following is a detailed, representative protocol for determining the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination of this compound
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (broth only)
-
Solvent control (broth with the same concentration of solvent used for the stock solution)
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the tube at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be visually compared or measured using a spectrophotometer at 600 nm (absorbance of 0.08-0.13).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
3. Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Ensure the final volume in each well is sufficient for transfer to the assay plate.
4. Assay Procedure:
-
Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform a serial dilution by transferring 50 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well.
-
The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria). A solvent control should also be included.
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.
-
The final concentration of bacteria in each well will be approximately 5 x 10^5 CFU/mL.
5. Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, the results can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.
The following diagram outlines the experimental workflow for the broth microdilution assay.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibacterial agents against Gram-positive pathogens. Its distinct mechanism of action, targeting DNA helicase, offers a potential solution to combat resistance to existing antibiotic classes. Further research is warranted to fully elucidate its antibacterial spectrum through comprehensive MIC testing against a wider range of clinical isolates. Moreover, detailed studies on its pharmacokinetics, pharmacodynamics, and in vivo efficacy are crucial next steps in translating its in vitro potency into a viable therapeutic option. The exploration of this compound analogues may also yield compounds with improved activity, solubility, and safety profiles, further expanding the potential of this important class of natural products.
References
Heliquinomycin: A Technical Guide to its Anti-Cancer and Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliquinomycin is a natural product isolated from Streptomyces sp. MJ929-SF2, belonging to the glycosylated rubromycin and griseorhodin group of antibiotics.[1][2] It has garnered significant interest within the oncology research community due to its potent anti-proliferative and cytotoxic activities against a range of human tumor cell lines.[3][4] This document provides a comprehensive technical overview of this compound's anti-cancer effects, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its biological activities.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of DNA helicase, an enzyme critical for DNA replication, repair, and transcription.[3][4] By interfering with the unwinding of double-stranded DNA, this compound effectively halts these fundamental cellular processes, leading to cell cycle arrest and eventual cell death.
Primary Target: DNA Helicase
This compound is a selective inhibitor of cellular DNA helicase.[3] It was found to inhibit a human DNA helicase isolated from HeLa S3 cells at concentrations of 5 to 10 µg/ml.[3][5] The inhibition is non-competitive, with an inhibition constant (Ki) of 6.8 µM.[1][6] Further studies have identified the minichromosome maintenance (MCM) 4/6/7 complex, the replicative DNA helicase in eukaryotes, as a key target.[7][8] this compound inhibits the DNA helicase activity of the MCM4/6/7 complex with an IC50 value of 2.4 µM.[8] It is suggested that the compound binds to single-stranded DNA, stabilizing its interaction with the MCM4/6/7 complex and thereby inhibiting its helicase activity.[7]
Secondary Targets and Downstream Effects
While DNA helicase is the primary target, this compound also affects other key enzymes and pathways, contributing to its overall cytotoxicity:
-
Topoisomerase Inhibition: At higher concentrations, this compound inhibits topoisomerase II and topoisomerase I with IC50 values of 30 µg/ml and 100 µg/ml, respectively.[3][5] These enzymes are also crucial for managing DNA topology during replication and transcription.
-
Inhibition of Macromolecular Synthesis: As a direct consequence of helicase and topoisomerase inhibition, this compound inhibits both DNA and RNA synthesis in cultured cells.[3][5] Notably, protein synthesis is not directly affected.[3]
-
SIRT1 Targeting: Recent evidence suggests that a related compound, heliomycin, and its derivatives can directly target Sirtuin 1 (SIRT1), a protein deacetylase implicated in tumorigenesis and chemo-resistance in bladder cancer. Heliomycin binding leads to SIRT1 downregulation, subsequently inducing autophagy, while a water-soluble derivative triggers apoptosis.[9]
The inhibition of these critical cellular processes culminates in cell cycle arrest and the induction of cell death pathways.
Caption: Mechanism of action for this compound's anti-cancer effects.
Quantitative Data Summary
The efficacy of this compound has been quantified across various human cancer cell lines and against specific molecular targets. The data is summarized below for direct comparison.
Table 1: Inhibitory Concentration (IC50) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/ml) | Citation(s) |
| HeLa S3 | Cervical Cancer | 0.96 - 1.6 | [3][6] |
| KB | Oral Epidermoid Carcinoma | 0.96 - 2.8 | [3][5] |
| LS180 | Colon Adenocarcinoma | 0.96 - 2.8 | [3][5] |
| K562 | Chronic Myelogenous Leukemia | 0.96 - 2.8 | [3][5] |
| HL60 | Acute Promyelocytic Leukemia | 0.96 - 2.8 | [3][5] |
| L1210 | Leukemia | 0 - 1.6 | [6] |
| IMC | Carcinoma | 0 - 1.6 | [6] |
| B16 | Melanoma | 0 - 1.6 | [6] |
| P388 (Adriamycin-resistant) | Leukemia | Similar to sensitive lines | [3][5] |
| P388 (Cisplatin-resistant) | Leukemia | Similar to sensitive lines | [3][5] |
Note: The effectiveness against adriamycin and cisplatin-resistant P388 cell lines suggests that this compound is not susceptible to common multidrug resistance mechanisms.[3][5]
Table 2: Enzyme Inhibition Data
| Enzyme Target | Source | Inhibition Metric | Value | Citation(s) |
| DNA Helicase | HeLa S3 cells | Ki | 6.8 µM | [1][6] |
| DNA Helicase | HeLa S3 cells | Inhibitory Conc. | 5 - 10 µg/ml | [3][5] |
| MCM4/6/7 Helicase Complex | Human | IC50 | 2.5 µM | [7] |
| DNA Helicase B | Human | IC50 | 4.3 µM | [7] |
| RECQL4 Helicase | Human | IC50 | 14 µM | [7] |
| Topoisomerase II | Not Specified | Inhibitory Conc. | 30 µg/ml | [3][5] |
| Topoisomerase I | Not Specified | Inhibitory Conc. | 100 µg/ml | [3][5] |
Cellular and Anti-Cancer Effects
The molecular inhibition caused by this compound translates into potent anti-cancer effects at the cellular level.
-
Cell Cycle Arrest: Treatment with this compound causes human cervical cancer cells (HeLa S3) to arrest in the G2/M phase of the cell cycle.[3][5] This blockade prevents cells from entering mitosis, thereby halting proliferation.
-
Induction of Cell Death: While the precise mode of cell death is not fully elucidated in all contexts, the profound disruption of DNA metabolism is a strong trigger for apoptosis.[10] The related compound heliomycin has been shown to induce autophagy or apoptosis in bladder cancer cells by targeting SIRT1, suggesting a potential pathway for this compound as well.
-
In Vivo Activity: A dose of 100 mg/kg administered intraperitoneally (i.p.) showed no toxicity in mice, indicating a potential therapeutic window.[6]
Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize the anti-cancer properties of this compound.
Cell Viability and Cytotoxicity Assay
This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cells in the logarithmic growth phase are seeded into 96-well microtiter plates at an optimized density (e.g., 2x10⁴ cells/well) and incubated for 24 hours to allow for attachment.[11][12]
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.[4] Serial dilutions are made in the culture medium to achieve a range of final concentrations. The medium in the plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.
-
Incubation: Plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a 5% CO₂ atmosphere.[13]
-
Viability Assessment: A viability reagent such as MTT, WST-8, or a solution for crystal violet staining is added to each well.[14] After a specific incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[13]
DNA Helicase Activity Assay
This assay measures the ability of this compound to inhibit the unwinding of a DNA duplex.
-
Substrate Preparation: A radiolabeled (e.g., ³²P) or fluorescently-labeled DNA oligonucleotide is annealed to a longer single-stranded DNA molecule (e.g., M13 phage DNA) to create a partial duplex substrate.
-
Enzyme Reaction: Purified DNA helicase (e.g., MCM4/6/7 complex) is incubated with the DNA substrate in a reaction buffer containing ATP.[8] The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.
-
Reaction Termination: The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C) and then stopped by adding a stop buffer containing a chelating agent (EDTA) and a denaturing agent.
-
Product Separation: The reaction products (unwound single-stranded oligonucleotide and the remaining duplex substrate) are separated by native polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is exposed to a phosphor screen or imaged for fluorescence. The amount of displaced single-stranded DNA is quantified, and the percentage of helicase inhibition is calculated for each this compound concentration to determine the IC50 value.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Cancer cells (e.g., HeLa S3) are cultured and treated with this compound at a concentration known to induce a cytotoxic effect (e.g., near the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing gently. Cells are stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is displayed as a histogram. Software is used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.[15]
Caption: General workflow for evaluating this compound's anti-cancer potential.
Conclusion
This compound is a potent anti-cancer agent with a well-defined primary mechanism of action: the inhibition of DNA helicase, particularly the MCM4/6/7 complex. This activity, supplemented by the inhibition of topoisomerases at higher concentrations, leads to the suppression of DNA and RNA synthesis, G2/M cell cycle arrest, and subsequent cell death. Its efficacy against drug-resistant cell lines highlights its potential to overcome common clinical challenges. The recent identification of SIRT1 as a potential target for related compounds opens new avenues for research into its full mechanistic profile. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a therapeutic candidate in oncology.
References
- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor for DNA Helicase | this compound | フナコシ [funakoshi.co.jp]
- 5. Effect of a Novel Antibiotic, this compound, on DNA Helicase and Cell Growth [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Salinomycin induces cell cycle arrest and apoptosis and modulates hepatic cytochrome P450 mRNA expression in HepG2/C3a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Characterization of Heliquinomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliquinomycin is a potent natural product belonging to the rubromycin family of antibiotics, known for its significant biological activities, including antibacterial and anticancer properties. Its primary mechanism of action involves the inhibition of DNA helicase, a critical enzyme in DNA replication and repair, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the spectroscopic methods utilized for the structural elucidation and characterization of this compound. It details the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Furthermore, this guide outlines detailed experimental protocols for these analytical techniques and presents visual representations of the experimental workflow and the proposed signaling pathway of this compound's mechanism of action.
Introduction
This compound, a red powder isolated from Streptomyces sp. MJ929-SF2, has demonstrated significant potential as a therapeutic agent.[1] It exhibits potent activity against Gram-positive bacteria and various human cancer cell lines.[2] The core of this compound's bioactivity lies in its ability to inhibit DNA helicase with a notable inhibition constant (Ki) of 6.8 μM.[1] This inhibition of DNA unwinding subsequently disrupts DNA and RNA synthesis, ultimately leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[3] The complex polycyclic structure of this compound, featuring a glycosylated rubromycin core, necessitates a multi-faceted spectroscopic approach for its complete characterization.[4] This guide serves as a technical resource for researchers engaged in the analysis of this compound and similar natural products.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₀O₁₇ | [1] |
| Molecular Weight | 698.58 g/mol | [2] |
| Appearance | Red Powder | [1] |
| Solubility | Soluble in EtOAc, EtOH, and DMSO. Insoluble in H₂O and Hexane. | MedChemExpress |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This section details the data obtained from NMR, MS, UV-Vis, and CD spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules.[5] For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is essential for confirming its complex structure.
Note: The specific ¹H and ¹³C NMR chemical shift data for this compound from the primary literature (J Antibiot (Tokyo). 1997 Feb;50(2):143-6) was not accessible in the conducted search. The following table provides an exemplary representation of typical chemical shifts for the rubromycin core structure based on available data for related compounds.[1][6][7]
Table 2: Exemplary ¹H and ¹³C NMR Data for the Rubromycin Core Structure
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic/Olefinic Protons | 6.0 - 8.0 (singlets) | 100 - 140 |
| Oxygenated Methines | Data not available | Data not available |
| Saturated Carbons (C-3, C-3', C-4) | Data not available | < 40.0 |
| Exchangeable Protons (OH) | 11.0, 12.0, 13.0 | - |
| Carbonyl Carbons | - | ~180 |
| Oxygenated Aromatic/Olefinic Carbons | - | 140 - 170 |
| Ketal Carbon | - | 100 - 140 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition and molecular weight of a compound with high accuracy.[8] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products.[8]
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Reference |
| [M+H]⁺ | 699.1505 | Data not available | [1] |
| [M+Na]⁺ | 721.1324 | Data not available | |
| [M-H]⁻ | 697.1352 | Data not available |
Note: Specific observed m/z values and fragmentation patterns for this compound were not found in the search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinone moiety in this compound.[4][9]
Note: Specific absorption maxima (λmax) for this compound were not available in the conducted search. The following table presents typical absorption ranges for quinone-containing antibiotics.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Wavelength Range (nm) | Associated Transition | Reference |
| 210-230 | π → π | [4] |
| 270-300 | π → π | [4] |
| 315-330 | n → π* | [4] |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying the stereochemistry and conformational properties of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light.[10][11] CD spectroscopy can also be used to study the interaction of small molecules with macromolecules like DNA.[12]
Note: No specific CD spectra for this compound were found in the search results. An exemplary application would be to study the conformational changes in DNA upon binding of this compound.
Experimental Protocols
This section provides detailed, generalized protocols for the spectroscopic analysis of this compound. These protocols can be adapted based on the specific instrumentation and experimental goals.
General Experimental Workflow
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, given its solubility profile). Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400-600 MHz).[13]
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number and types of protons.
-
¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum to determine the number and types of carbon atoms.
-
2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton correlations, which are crucial for assembling the molecular structure.[13]
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate NMR software. Reference the spectra to the residual solvent peak.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[14]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes to detect [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide further structural information.[8]
-
-
Data Analysis: Determine the exact mass of the molecular ions and use this information to calculate the elemental composition. Analyze the fragmentation patterns to deduce structural motifs.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a series of dilutions of this compound in a UV-transparent solvent (e.g., ethanol or methanol) to determine the molar absorptivity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[15]
-
Data Acquisition:
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
-
Scan a wavelength range of approximately 200-800 nm to record the absorption spectrum.
-
Use the solvent as a blank for baseline correction.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[16]
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Prepare a solution of this compound in a CD-transparent buffer (e.g., phosphate buffer). The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of interest.[10][11]
-
Instrumentation: Use a CD spectropolarimeter.[17]
-
Data Acquisition:
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 to 1 cm).
-
Record the CD spectrum over the desired wavelength range (e.g., far-UV: 190-250 nm; near-UV: 250-350 nm).
-
Acquire a baseline spectrum of the buffer for subtraction.
-
-
Data Analysis: The CD spectrum is typically reported in units of molar ellipticity. Analyze the spectrum for characteristic bands that can provide information on the molecule's stereochemistry and conformation. For studying DNA interactions, titrate a solution of DNA with this compound and monitor the changes in the DNA's CD spectrum.[12]
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of DNA helicase, specifically the MCM4/6/7 complex, which is a key component of the DNA replication machinery.[18] By binding to single-stranded DNA, this compound prevents the unwinding of the DNA double helix, thereby stalling DNA replication. This leads to the activation of the G2/M DNA damage checkpoint, preventing the cell from entering mitosis with damaged or incompletely replicated DNA.[3][19]
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
The G2/M checkpoint is a complex signaling cascade involving sensor kinases like ATM and ATR, which, upon detecting DNA damage, activate downstream effector kinases such as Chk1 and Chk2.[20] These kinases then phosphorylate and inactivate the Cdc25 phosphatase, which is required to activate the Cdc2/Cyclin B complex that drives mitotic entry.[19] The inactivation of the Cdc2/Cyclin B complex results in cell cycle arrest in the G2 phase, providing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.[21]
Conclusion
This compound represents a promising natural product with significant therapeutic potential stemming from its potent DNA helicase inhibitory activity. A thorough spectroscopic characterization is paramount for its development as a drug candidate. This technical guide has outlined the key spectroscopic techniques—NMR, MS, UV-Vis, and CD—that are essential for the structural elucidation and characterization of this compound. While specific quantitative data for this compound were not fully accessible for this guide, the provided exemplary data and detailed experimental protocols offer a solid framework for researchers working with this compound or other complex natural products. The elucidation of its mechanism of action, particularly the induction of G2/M cell cycle arrest, provides a clear rationale for its anticancer properties and underscores the importance of continued research into this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Helicases as Antiviral Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. What are DNA helicase inhibitors and how do they work? [synapse.patsnap.com]
- 19. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 20. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 21. G2/M Checkpoints | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heliquinomycin in Cancer Cell Culture
For Research Use Only.
Introduction
Heliquinomycin is a natural product originally isolated from Streptomyces sp. that has demonstrated potent anticancer properties.[1][2] It functions primarily as a non-competitive inhibitor of DNA helicase, an enzyme crucial for DNA replication, repair, and transcription.[3] By targeting this essential cellular machinery, this compound effectively inhibits both DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, cell death in various cancer cell lines.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cancer cell culture, including detailed protocols for assessing its biological effects.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism. Its primary mode of action is the inhibition of DNA helicase, which unwinds the DNA double helix, a critical step in DNA replication and repair.[3][5] This inhibition leads to the stalling of replication forks and the accumulation of DNA damage. In response to this genotoxic stress, cellular signaling pathways are activated, leading to a halt in cell cycle progression, primarily at the G2/M phase, as observed in HeLa S3 cells.[4][5] At higher concentrations, this compound has also been shown to inhibit topoisomerase I and topoisomerase II, further contributing to its anticancer activity.[1][4] The sustained cell cycle arrest and DNA damage are thought to subsequently trigger programmed cell death, or apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory concentrations of this compound against various cancer cell lines and its enzymatic targets.
Table 1: In Vitro IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HeLa S3 | Cervical Carcinoma | 0.96 |
| KB | Oral Carcinoma | 2.8 |
| LS180 | Colon Adenocarcinoma | 1.9 |
| K562 | Chronic Myelogenous Leukemia | 1.2 |
| HL60 | Promyelocytic Leukemia | 1.4 |
Data compiled from multiple sources.[4]
Table 2: Enzymatic Inhibition by this compound
| Enzyme Target | Inhibition Constant / IC₅₀ |
| DNA Helicase | Kᵢ: 6.8 µM |
| Topoisomerase I | IC₅₀: 100 µg/mL |
| Topoisomerase II | IC₅₀: 30 µg/mL |
Data compiled from multiple sources.[1][2][4][6]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 6.99 mg of this compound (Molecular Weight: 698.58 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
The following day, prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Following the incubation with MTT, add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Experimental workflow for evaluating this compound in cancer cell culture.
References
- 1. Initiation of the ATM-Chk2 DNA damage response through the base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Pathway Activation Delays G2/M Progression by Destabilizing Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Determining the IC50 of Heliquinomycin in Various Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliquinomycin, a natural product isolated from Streptomyces sp., has demonstrated potent inhibitory activity against DNA helicase, a crucial enzyme in DNA replication and repair. This inhibition of DNA and RNA synthesis leads to cell cycle arrest and growth inhibition in various cancer cell lines. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in different cell lines using common cell viability assays, and summarizes its activity.
Data Presentation
The inhibitory effect of this compound has been evaluated across a range of human tumor cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HeLa S3 | Cervical Cancer | 0 - 1.6 | ~0 - 2.3 | |
| LI210 | Leukemia | 0 - 1.6 | ~0 - 2.3 | |
| IMC | Carcinoma | 0 - 1.6 | ~0 - 2.3 | |
| B16 | Melanoma | 0 - 1.6 | ~0 - 2.3 | |
| KB | Oral Cancer | 0.96 - 2.8 | ~1.37 - 4.0 | |
| LS180 | Colon Cancer | 0.96 - 2.8 | ~1.37 - 4.0 | |
| K562 | Chronic Myelogenous Leukemia | 0.96 - 2.8 | ~1.37 - 4.0 | |
| HL60 | Promyelocytic Leukemia | 0.96 - 2.8 | ~1.37 - 4.0 | |
| P388 (Adriamycin resistant) | Leukemia | Similar to sensitive lines | - | |
| P388 (Cisplatin resistant) | Leukemia | Similar to sensitive lines | - |
Note: The molecular weight of this compound is 698.58 g/mol . The conversion from µg/mL to µM is approximated.
Mechanism of Action
This compound primarily functions as an inhibitor of DNA helicase, with a reported Ki of 6.8 µM. Specifically, it has been shown to inhibit the activity of the human minichromosome maintenance (MCM) 4/6/7 helicase complex. This inhibition is achieved through the interaction of this compound with single-stranded DNA, which stabilizes the interaction between the MCM4/6/7 complex and the DNA, thereby impeding its helicase activity. The downstream effects of this inhibition include the suppression of both DNA and RNA synthesis, ultimately leading to cell cycle arrest at the G2/M phase.
Mechanism of Action of this compound
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound are the MTT and CellTiter-Glo® assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired volume of the compound dilutions to the wells. Include a vehicle control and a blank.
-
Incubate for the desired exposure time.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of a compound.
IC50 Determination Workflow
Heliquinomycin: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Heliquinomycin in in vitro assays. This compound is a natural product known for its potent inhibitory effects on DNA helicase, making it a valuable tool for research in oncology and molecular biology.
Introduction to this compound
This compound is an antibiotic agent isolated from Streptomyces sp. that has demonstrated significant biological activity. Its primary mechanism of action is the inhibition of DNA helicase, an enzyme crucial for DNA replication and repair. By targeting this enzyme, this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cell proliferation[1]. These properties make it a compound of interest for cancer research and as a potential therapeutic agent. It has shown inhibitory effects on various human tumor cell lines[1].
Solubility of this compound
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Soluble | An alternative solvent for stock solution preparation. |
| Water | Insoluble | Not suitable as a primary solvent. |
| Hexane | Insoluble | Not suitable as a primary solvent. |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Anhydrous Ethanol (EtOH), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Protocol for 10 mM DMSO Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 698.6 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6986 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 0.6986 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no higher than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol for 10 mM Ethanol Stock Solution:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use 0.6986 mg.
-
Dissolution: Transfer the powder to a sterile tube and add the calculated volume of absolute ethanol.
-
Mixing: Vortex thoroughly until the compound is fully dissolved.
-
Storage: Store aliquots at -20°C.
Preparation of Working Solutions for In Vitro Assays
It is crucial to maintain a low final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium to avoid solvent-induced cytotoxicity. The final concentration of DMSO should generally be kept below 0.5%[3].
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS) to achieve the desired intermediate concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final Dilution: Add the final diluted solution to the cell culture wells to reach the desired experimental concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution.
-
Solvent Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (DMSO or ethanol) as the experimental wells.
Example Dilution Series:
To obtain final concentrations of 1 µM, 2.5 µM, 5 µM, and 10 µM in a 96-well plate with a final volume of 100 µL per well:
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in cell culture medium.
-
From the 1 mM intermediate stock, prepare further dilutions in cell culture medium to create working solutions at 10X the final desired concentrations (10 µM, 25 µM, 50 µM, and 100 µM).
-
Add 10 µL of each 10X working solution to the respective wells containing 90 µL of cell suspension.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified pathway showing this compound's inhibitory effects.
References
Application Notes and Protocols for DNA Helicase Inhibition Assay Using Heliquinomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA helicases are essential motor proteins that unwind the DNA double helix to provide single-stranded templates for replication, repair, and recombination. Their critical role in maintaining genomic integrity makes them attractive targets for the development of novel anticancer and antiviral therapeutics. Heliquinomycin, a natural product isolated from Streptomyces sp., has been identified as a potent inhibitor of DNA helicase activity.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in DNA helicase inhibition assays, intended for researchers in academia and industry engaged in drug discovery and development.
This compound has been shown to inhibit human DNA helicase isolated from HeLa cells and specifically targets the minichromosome maintenance (MCM) 4/6/7 complex, a key component of the eukaryotic DNA replication machinery.[3][4] Its mechanism of action involves binding to single-stranded DNA, which in turn affects the helicase's interaction with its substrate.[5] Notably, inhibition of the MCM4/6/7 helicase by this compound has been observed to occur without activating the DNA replication stress checkpoint system.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound against various DNA helicases and its cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity of this compound against DNA Helicases
| Target Helicase | Inhibition Constant (Ki) | IC50 | Source |
| Human DNA Helicase (from HeLa cells) | 6.8 µM | 5-10 µg/mL | [2][4][6] |
| MCM4/6/7 Helicase Complex | - | 2.5 µM | |
| DNA Helicase B | - | 4.3 µM | |
| RECQL4 Helicase | - | 14 µM |
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Source |
| HeLa S3 (cervical cancer) | 0.96 | [4][6] |
| KB (oral cancer) | 2.8 | [4][6] |
| LS180 (colon cancer) | 1.8 | [4][6] |
| K562 (chronic myelogenous leukemia) | 1.2 | [4][6] |
| HL60 (promyelocytic leukemia) | 1.5 | [4][6] |
| L1210 (leukemia) | ~1.6 | [1] |
| B16 (melanoma) | ~1.6 | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated inhibition of DNA replication.
Caption: this compound inhibits the MCM4/6/7 helicase, leading to G2/M cell cycle arrest.
Experimental Protocols
This section provides detailed protocols for two common types of DNA helicase inhibition assays that can be adapted for use with this compound: a fluorescence-based assay and a radioisotope-based assay.
Protocol 1: Fluorescence-Based DNA Helicase Unwinding Assay
This assay measures the unwinding of a fluorescently labeled DNA substrate. The substrate consists of two complementary oligonucleotides, one labeled with a fluorophore and the other with a quencher. In the double-stranded state, the quencher suppresses the fluorescence. Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence.
Materials and Reagents:
-
Purified human MCM4/6/7 helicase complex
-
This compound (dissolved in DMSO)
-
Fluorescently labeled DNA substrate (e.g., one strand with 5'-FAM and the other with 3'-dabcyl)
-
Helicase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 2 mM ATP, 1 mM DTT
-
Stop Buffer: 0.5 M EDTA, 0.5% SDS, 25% glycerol
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the fluorescence-based DNA helicase inhibition assay.
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in DMSO. The final concentration in the assay will typically range from 0.1 µM to 100 µM.
-
Prepare a working solution of the fluorescent DNA substrate in the helicase assay buffer.
-
Prepare a working solution of the MCM4/6/7 helicase in the helicase assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Helicase Assay Buffer
-
Fluorescent DNA substrate (final concentration typically 10-50 nM)
-
This compound or DMSO (vehicle control)
-
-
Include control wells:
-
No Enzyme Control: Assay buffer and DNA substrate only.
-
No Inhibitor Control (Positive Control): Assay buffer, DNA substrate, and helicase.
-
Heat-denatured Substrate Control (100% unwinding): Assay buffer and boiled DNA substrate.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the MCM4/6/7 helicase to each well (final concentration to be optimized, e.g., 5-20 nM).
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (No Enzyme Control) from all readings.
-
Calculate the percentage of DNA unwinding for each sample relative to the heat-denatured control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the No Inhibitor Control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Radioisotope-Based DNA Helicase Unwinding Assay
This traditional and highly sensitive assay measures the displacement of a radiolabeled oligonucleotide from a partially double-stranded DNA substrate.
Materials and Reagents:
-
Purified human MCM4/6/7 helicase complex
-
This compound (dissolved in DMSO)
-
Partially double-stranded DNA substrate with one strand 5'-radiolabeled (e.g., with ³²P)
-
Helicase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 2 mM ATP, 1 mM DTT
-
Stop Buffer: 0.5 M EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Non-denaturing polyacrylamide gel (e.g., 12%)
-
1x TBE buffer
-
Phosphorimager or autoradiography film
Experimental Workflow Diagram:
Caption: Workflow for the radioisotope-based DNA helicase inhibition assay.
Procedure:
-
Prepare Radiolabeled Substrate:
-
Anneal a 5'-³²P-labeled oligonucleotide to a longer, unlabeled single-stranded DNA (e.g., M13mp18) to create a partially duplex substrate.
-
Purify the substrate to remove unincorporated radiolabeled nucleotides.
-
-
Assay Setup:
-
In microcentrifuge tubes, prepare the reaction mixtures containing:
-
Helicase Assay Buffer
-
Radiolabeled DNA substrate (final concentration typically 1-5 nM)
-
This compound or DMSO (vehicle control)
-
-
Include the same controls as in the fluorescence-based assay.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the MCM4/6/7 helicase.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Electrophoresis:
-
Stop the reactions by adding an equal volume of Stop Buffer.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer until the bromophenol blue dye has migrated an appropriate distance.
-
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band intensities corresponding to the double-stranded substrate and the single-stranded (unwound) product.
-
-
Data Analysis:
-
Calculate the percentage of unwound substrate for each reaction.
-
Determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value as described for the fluorescence-based assay.
-
Conclusion
This compound serves as a valuable tool for studying the function of DNA helicases, particularly the MCM complex, and for screening for novel helicase inhibitors. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and other potential drug candidates. The quantitative data and pathway information support the rationale for targeting DNA helicases in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mcm2-7 Replicative Helicase: A Promising Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minichromosome Maintenance Proteins: From DNA Replication to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Heliquinomycin's Effect on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliquinomycin is a potent microbial product that has garnered significant interest for its selective inhibitory effects on DNA replication, positioning it as a promising candidate for anticancer and antibacterial drug development.[1][2][3] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on DNA replication. The included protocols detail key experiments to elucidate its mechanism of action, from its impact on specific enzymatic activities to its cellular consequences.
This compound primarily targets DNA helicases, the enzymes essential for unwinding the DNA double helix during replication.[1][3][4] Specifically, it has been shown to inhibit the human MCM4/6/7 complex, a core component of the replicative helicase.[5][6][7] The proposed mechanism involves this compound binding to single-stranded DNA, thereby stabilizing the interaction between the MCM4/6/7 complex and its substrate and stalling the replication fork.[5][6] Furthermore, this compound inhibits both DNA and RNA synthesis in cultured cells and induces cell cycle arrest at the G2/M phase.[1][8]
These notes will guide researchers through in vitro and cell-based assays to characterize the inhibitory properties of this compound and similar compounds.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound against various cancer cell lines and specific enzymes involved in DNA replication.
Table 1: Inhibitory Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| HeLa S3 | Cervical Carcinoma | 0.96 - 1.6 | ~1.37 - 2.29 |
| KB | Oral Carcinoma | 0.96 - 2.8 | ~1.37 - 4.01 |
| LS180 | Colon Adenocarcinoma | 0.96 - 2.8 | ~1.37 - 4.01 |
| K562 | Chronic Myelogenous Leukemia | 0.96 - 2.8 | ~1.37 - 4.01 |
| HL60 | Promyelocytic Leukemia | 0.96 - 2.8 | ~1.37 - 4.01 |
| L1210 | Leukemia | 0 - 1.6 | 0 - ~2.29 |
| IMC | Carcinoma | 0 - 1.6 | 0 - ~2.29 |
| B16 | Melanoma | 0 - 1.6 | 0 - ~2.29 |
Data sourced from multiple studies.[1][2][8]
Table 2: Inhibitory Activity of this compound against DNA Replication Enzymes
| Enzyme | Function | IC50 / Ki |
| Human DNA Helicase (from HeLa S3 cells) | DNA unwinding | 5 - 10 µg/mL |
| MCM4/6/7 Helicase | Replicative DNA helicase | IC50: 2.5 µM |
| DNA Helicase B | DNA replication and repair | IC50: 4.3 µM |
| RECQL4 Helicase | DNA replication and repair | IC50: 14 µM |
| Topoisomerase I | Relieves torsional strain | IC50: 100 µg/mL |
| Topoisomerase II | Decatenates replicated chromosomes | IC50: 30 µg/mL |
| DNA Helicase (general) | DNA unwinding | Ki: 6.8 µM |
Data sourced from multiple studies.[1][2][5][6]
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound's interference with DNA replication is through the inhibition of the MCM4/6/7 helicase complex. The following diagram illustrates this proposed mechanism.
Experimental Workflows
The following diagrams outline the general workflows for key experiments to study the effects of this compound.
Experimental Protocols
Protocol 1: In Vitro DNA Helicase Inhibition Assay
This protocol is designed to measure the inhibition of DNA helicase activity by this compound in a cell-free system.
Materials:
-
Purified human MCM4/6/7 helicase complex
-
This compound
-
Forked DNA substrate with a 3'-ssDNA tail, with one strand radiolabeled (e.g., with 32P) or fluorescently labeled.
-
Helicase reaction buffer (25 mM HEPES-NaOH pH 7.5, 10 mM Magnesium Acetate, 5 mM ATP, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop buffer (20 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 10% glycerol)
-
Native polyacrylamide gel (e.g., 10%) in 1x TBE buffer
-
1x TBE buffer (89 mM Tris-borate, 2 mM EDTA)
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Prepare Reactions: In microcentrifuge tubes, prepare the reaction mixtures on ice. For each reaction, add the helicase reaction buffer, a fixed amount of purified MCM4/6/7 helicase, and varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Initiate Reaction: Add the radiolabeled or fluorescently labeled forked DNA substrate to each tube to a final concentration of ~1 nM. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes), during which the helicase will unwind the DNA substrate.
-
Stop Reaction: Terminate the reactions by adding 5 µL of stop buffer.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
Detection and Quantification:
-
For radiolabeled substrates, dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager.
-
For fluorescently labeled substrates, scan the wet gel using a fluorescence gel scanner.
-
-
Data Analysis: Quantify the intensity of the bands corresponding to the unwound single-stranded DNA and the intact double-stranded substrate. Calculate the percentage of unwound DNA for each this compound concentration. Plot the percentage of unwinding against the inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based DNA Synthesis Assay (EdU Incorporation)
This protocol measures the effect of this compound on de novo DNA synthesis in cultured cells using the thymidine analog EdU (5-ethynyl-2'-deoxyuridine).
Materials:
-
Human cancer cell line (e.g., HeLa S3)
-
Complete cell culture medium
-
This compound
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor 488 azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a desired period (e.g., 24 hours).
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for a short period (e.g., 1-2 hours) to label cells undergoing DNA synthesis.
-
Fixation and Permeabilization:
-
Remove the medium and wash the cells once with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342 for 15 minutes at room temperature.
-
Imaging and Analysis:
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of EdU-positive cells (cells with active DNA synthesis) relative to the total number of cells (determined by the nuclear stain).
-
Plot the percentage of EdU-positive cells against the this compound concentration to determine its effect on DNA synthesis.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Human cancer cell line (e.g., HeLa S3)
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cells to a centrifuge tube and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
-
Data Analysis:
-
Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.
-
Quantify the percentage of cells in each phase for each treatment condition.
-
Analyze the changes in cell cycle distribution induced by this compound.
-
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. licorbio.com [licorbio.com]
Application of Heliquinomycin in Microbial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliquinomycin is a potent microbial-derived compound that has garnered significant interest in the scientific community for its pronounced biological activities. Isolated from Streptomyces sp. MJ929-SF2, this molecule has demonstrated notable efficacy as an inhibitor of DNA helicase, an essential enzyme in DNA replication and repair.[1][2][3] Its mode of action extends to the inhibition of DNA and RNA synthesis, positioning it as a valuable tool in microbial research and as a potential lead compound in the development of novel antimicrobial and anticancer agents.[4][5] This document provides detailed application notes, experimental protocols, and visualizations to facilitate the use of this compound in a research setting.
Mechanism of Action
This compound exerts its biological effects primarily through the non-competitive inhibition of DNA helicase.[1] This inhibition disrupts the unwinding of the DNA double helix, a critical step for replication and transcription. By binding to single-stranded DNA, this compound stabilizes the interaction between the DNA and the helicase enzyme complex, thereby stalling the replication fork.[6] This leads to a cascade of downstream effects, including the inhibition of both DNA and RNA synthesis and eventual cell cycle arrest, typically at the G2/M phase in eukaryotic cells.[5][7] While its primary target is DNA helicase, this compound has also been shown to weakly inhibit topoisomerase I and II at higher concentrations.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activities of this compound against various targets.
Table 1: Inhibition of DNA Helicase and Other Enzymes
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Source |
| DNA Helicase (from HeLa cells) | 6.8 µM | - | [1][4] |
| DNA Helicase B | - | 4.3 µM | [6][8] |
| MCM4/6/7 Helicase | - | 2.5 µM | [6][8] |
| RECQL4 Helicase | - | 14 µM | [6] |
| Topoisomerase I | - | 100 µg/mL | [5][9] |
| Topoisomerase II | - | 30 µg/mL | [5][9] |
Table 2: Antimicrobial Activity of this compound
| Microbial Target | Minimum Inhibitory Concentration (MIC) | Source |
| Gram-positive bacteria | 0.1 - 0.39 µM | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Activity reported, specific MIC not detailed | [1] |
Table 3: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 | Source |
| HeLa S3 | 0 - 1.6 µg/mL | [4] |
| LI210 leukemia | 0 - 1.6 µg/mL | [4] |
| IMC carcinoma | 0 - 1.6 µg/mL | [4] |
| B16 melanoma | 0 - 1.6 µg/mL | [4] |
| KB | 0.96 - 2.8 µg/mL | [5][7] |
| LS180 | 0.96 - 2.8 µg/mL | [5][7] |
| K562 | 0.96 - 2.8 µg/mL | [5][7] |
| HL60 | 0.96 - 2.8 µg/mL | [5][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no this compound) and a negative control (no bacteria).
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where there is no significant increase in OD.
Workflow for MIC determination.
Protocol 2: DNA Helicase Inhibition Assay using a Fluorescence-Based Method
This protocol describes a method to assess the inhibitory effect of this compound on DNA helicase activity.
Materials:
-
Purified DNA helicase enzyme
-
Fluorescently labeled DNA substrate (e.g., a forked duplex with a fluorophore on one strand and a quencher on the other)
-
This compound
-
Assay buffer (specific to the helicase being tested, typically containing Tris-HCl, MgCl2, and DTT)
-
ATP solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the fluorescent DNA substrate, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the purified DNA helicase to all wells except the negative control.
-
Initiation of Reaction: Initiate the helicase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the helicase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. As the helicase unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Workflow for DNA helicase inhibition assay.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound, leading to the inhibition of microbial growth.
Proposed signaling pathway of this compound.
Conclusion
This compound is a multifaceted molecule with significant potential in microbial research and drug development. Its well-defined mechanism as a DNA helicase inhibitor, coupled with its potent antimicrobial and cytotoxic activities, makes it an invaluable tool for studying fundamental cellular processes and for exploring new therapeutic strategies. The protocols and data presented herein are intended to provide a comprehensive resource for researchers embarking on studies involving this promising compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with single-stranded DNA inhibits MCM4/6/7 helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Evaluation of Heliquinomycin: A Template for Preclinical Studies in Animal Models
Disclaimer: Extensive literature searches have revealed a significant lack of publicly available in vivo studies for Heliquinomycin in animal models. The following application notes and protocols are presented as a comprehensive template for researchers, scientists, and drug development professionals. This document is based on established methodologies for the in vivo assessment of novel anti-cancer agents and incorporates the known in vitro properties of this compound to propose a hypothetical study design. The quantitative data and specific experimental parameters provided herein are illustrative and should be optimized based on further preliminary studies.
Application Notes
This compound is a potent inhibitor of DNA helicase with demonstrated in vitro activity against a range of cancer cell lines.[1][2][3] It functions by inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The following protocols outline a proposed framework for the preclinical evaluation of this compound's anti-tumor efficacy, pharmacokinetic profile, and toxicological safety in murine models.
1. Rationale for In Vivo Studies
-
To determine the therapeutic efficacy of this compound in a living organism, specifically its ability to inhibit tumor growth.
-
To establish a preliminary safety profile and determine the maximum tolerated dose (MTD).
-
To characterize the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound to inform dosing schedules.
2. Proposed Animal Model
Immunocompromised mice (e.g., athymic nude or SCID mice) are recommended for establishing human tumor xenografts.[4][5][6] The choice of mouse strain and tumor cell line should be based on the intended clinical indication. For initial studies, cell lines against which this compound has shown potent in vitro activity, such as HeLa (cervical cancer) or B16 melanoma cells, would be appropriate.[2]
3. Key Experimental Endpoints
-
Efficacy: Tumor growth inhibition (TGI), tumor volume and weight, survival analysis.
-
Pharmacokinetics: Plasma concentration-time profile, Cmax, Tmax, AUC, half-life.
-
Toxicology: Mortality, clinical observations (body weight, behavior), hematology, clinical chemistry, and histopathology of major organs.
Experimental Protocols
Protocol 1: Anti-Tumor Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound in an established human tumor xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cells (e.g., HeLa)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture HeLa cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (IP) daily.
-
Group 2 (this compound - Low Dose): Administer this compound at a proposed dose of 25 mg/kg (IP, daily).
-
Group 3 (this compound - High Dose): Administer this compound at a proposed dose of 50 mg/kg (IP, daily).
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the tumor type (e.g., Cisplatin).
-
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Collect major organs for histopathological analysis.
-
Data Presentation:
Table 1: Hypothetical In Vivo Anti-Tumor Efficacy of this compound in HeLa Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | IP | 1500 ± 250 | - | +5 |
| This compound | 25 | IP | 800 ± 150 | 46.7 | -2 |
| This compound | 50 | IP | 450 ± 100 | 70.0 | -8 |
| Positive Control | Varies | Varies | 500 ± 120 | 66.7 | -10 |
Experimental Workflow Diagram:
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in rats.
Materials:
-
This compound
-
Vehicle suitable for IV and PO administration
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulas
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
IV Group (n=3): Administer a single IV bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
PO Group (n=3): Administer a single oral gavage dose of this compound (e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Presentation:
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 1200 ± 150 | 350 ± 50 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-t) (ng*h/mL) | 2500 ± 300 | 1800 ± 200 |
| t1/2 (h) | 4.5 ± 0.5 | 5.2 ± 0.6 |
| Bioavailability (%) | - | 18 |
Pharmacokinetic Workflow Diagram:
Protocol 3: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
6-8 week old male and female CD-1 mice
Procedure:
-
Dose Range Finding:
-
Administer single IP doses of this compound to small groups of mice (n=3 per dose level) at escalating doses (e.g., 50, 100, 200, 400 mg/kg).
-
-
MTD Determination:
-
Expand the groups around the dose that shows initial signs of toxicity to more accurately determine the MTD. The MTD is the highest dose that does not cause unacceptable side effects or mortality.
-
-
Clinical Observations:
-
Monitor animals for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior, activity level), and body weight changes for 14 days post-dosing.
-
-
Necropsy and Histopathology:
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect major organs for histopathological examination from the control group and the high-dose group.
-
Data Presentation:
Table 3: Hypothetical Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg, IP) | Mortality | Clinical Signs | Mean Body Weight Change (Day 14) |
| Vehicle | 0/6 | None | +8% |
| 50 | 0/6 | None | +7% |
| 100 | 0/6 | Mild, transient lethargy | +5% |
| 200 | 1/6 | Lethargy, ruffled fur | -5% |
| 400 | 4/6 | Severe lethargy, ataxia | -15% (survivors) |
Signaling Pathway Diagram:
References
- 1. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 5. Cell-Derived Xenografts - Antineo [antineo.fr]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Heliquinomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliquinomycin is a novel antibiotic compound isolated from Streptomyces sp. that has demonstrated potent antitumor activity. It functions as a selective inhibitor of DNA helicase, an essential enzyme involved in DNA replication and repair.[1] By targeting this enzyme, this compound disrupts the normal progression of the cell cycle, leading to growth inhibition in various human tumor cell lines, including HeLa S3, KB, LS180, K562, and HL60.[1] A key characteristic of this compound's mechanism of action is the induction of cell cycle arrest at the G2/M phase.[1] This application note provides a comprehensive overview and detailed protocols for analyzing the cell cycle distribution of cells treated with this compound, a critical step in understanding its cytostatic and cytotoxic effects.
Mechanism of Action
This compound exerts its primary effect by inhibiting DNA helicase, with a reported inhibition constant (Ki) of 6.8 μM.[2] DNA helicases are crucial for unwinding the DNA double helix, a prerequisite for both DNA replication and repair. Inhibition of this process leads to the stalling of replication forks and the accumulation of DNA damage. The cell's internal surveillance system, known as the cell cycle checkpoint, detects this disruption and halts the cell cycle to allow for repair. In the case of this compound treatment, the checkpoint activation predominantly occurs at the G2/M transition, preventing cells from entering mitosis with compromised DNA. This G2/M arrest is a hallmark of the cellular response to this compound.[1] At higher concentrations, this compound has also been shown to inhibit topoisomerase I and II.[1]
Data Presentation
The following table summarizes the expected quantitative data from a typical cell cycle analysis experiment where HeLa cells are treated with varying concentrations of this compound for 24 hours. The data is presented as the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) as determined by flow cytometry.
| Treatment Group | Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 0 | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |
| This compound | 1.0 | 40 ± 3.8 | 20 ± 2.9 | 40 ± 4.1 |
| This compound | 2.5 | 25 ± 3.1 | 15 ± 2.4 | 60 ± 5.3 |
| This compound | 5.0 | 15 ± 2.5 | 10 ± 1.9 | 75 ± 6.2 |
Note: This table represents hypothetical data based on the established literature describing a dose-dependent increase in the G2/M population following this compound treatment. Actual results may vary depending on the cell line, experimental conditions, and the specific batch of the compound.
Experimental Protocols
A standard and widely accepted method for cell cycle analysis is flow cytometry using propidium iodide (PI) staining. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content of the cell.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
Cell Line: e.g., HeLa S3 cells
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Trypsin-EDTA: For cell detachment
-
70% Ethanol: Ice-cold
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS
-
RNase A Solution: 100 µg/mL in PBS
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to degrade RNA and prevent its staining.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
Conclusion
The analysis of cell cycle distribution is a fundamental technique for characterizing the cellular response to DNA damaging agents like this compound. The provided protocols and background information offer a solid foundation for researchers to investigate the effects of this compound. The induction of G2/M arrest is a key indicator of this compound's on-target activity and serves as a valuable endpoint for both basic research and drug development applications. Further studies could explore the reversibility of the cell cycle arrest and the potential for combination therapies with other anticancer agents.
References
Application Notes and Protocols: Preparing Heliquinomycin Stock Solutions for Laboratory Use
Introduction
Heliquinomycin is a potent antibiotic agent isolated from Streptomyces sp. that functions as a selective inhibitor of DNA helicase.[1][2] Its primary mechanism of action involves the non-competitive inhibition of DNA helicase activity, which is crucial for DNA replication, transcription, and repair.[2][3] By targeting this essential enzymatic process, this compound effectively blocks both DNA and RNA synthesis, leading to G2/M phase cell cycle arrest and the inhibition of cell proliferation.[1][4] In addition to its primary target, this compound also exhibits weaker inhibitory effects on topoisomerase I and II.[4][5] These properties make it a valuable tool in cancer research and drug development, with demonstrated efficacy against various human tumor cell lines and Gram-positive bacteria.[6][7]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for consistent and reliable experimental results.
Data Presentation
The following tables summarize the key properties and recommended concentrations for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₃H₃₀O₁₇ | [1] |
| Molecular Weight | 698.6 g/mol | [1] |
| CAS Number | 178182-49-5 | [6] |
| Appearance | Red Powder | [8] |
| Purity | >80% | [1][3] |
| Source | Streptomyces sp. |[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | Soluble | [3][7] |
| Ethanol | Soluble | [3][7] |
| Ethyl Acetate | Soluble | [3] |
| Water | Insoluble | [3] |
| Hexane | Insoluble |[3] |
Table 3: Biological Activity and Typical Working Concentrations
| Target/Activity | Concentration (µg/mL) | Concentration (µM) | Reference |
|---|---|---|---|
| DNA Helicase Inhibition (HeLa cells) | 5 - 10 | ~7.2 - 14.3 (Kᵢ: 6.8) | [4][6] |
| MCM4/6/7 Helicase Inhibition (IC₅₀) | ~1.7 | 2.4 | [9] |
| Cancer Cell Growth Inhibition (IC₅₀) | 0.83 - 2.8 | ~1.2 - 4.0 | [4][7] |
| Topoisomerase II Inhibition (IC₅₀) | 30 | ~43 | [4][5] |
| Topoisomerase I Inhibition (IC₅₀) | 30 - 100 | ~43 - 143 | [3][4] |
| Gram-positive Bacteria (MIC) | <0.05 - 0.39 | ~<0.07 - 0.56 |[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be easily diluted to various working concentrations.
Materials:
-
This compound powder (solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions: this compound is a potent bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.986 mg of this compound (Molecular Weight = 698.6 g/mol ).
-
Solubilization: Add the appropriate volume of DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolving: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear with no visible particulates. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C.[1][7]
Protocol 2: Storage and Handling of this compound
Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Compound: Store the lyophilized powder at -20°C under desiccating conditions.[1] The solid form is stable for at least four years under these conditions.[7]
-
Stock Solutions: Store DMSO stock solution aliquots at -20°C for up to one month.[8] For longer-term storage, -80°C is recommended. Always protect solutions from light by using amber vials or wrapping tubes in aluminum foil.
-
Handling: When ready to use, thaw a single aliquot at room temperature.[8] Ensure the solution is completely thawed and vortexed gently before making dilutions. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions and use them on the same day if possible.[8]
Protocol 3: Preparation of Working Dilutions
This protocol provides a general guideline for diluting the concentrated stock for use in cell-based assays.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution as described in Protocol 2.
-
Perform serial dilutions of the stock solution directly into the appropriate pre-warmed cell culture medium or experimental buffer to achieve the desired final concentration.
-
Example Calculation: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (10 µM) * (1000 µL)
-
V₁ = (10 * 1000) / 10,000 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of culture medium.
-
-
Mix the working solution thoroughly by gentle pipetting or inverting before adding it to the cells or experimental setup. Note that the final concentration of the solvent (DMSO) should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Visualizations
The following diagrams illustrate the experimental workflow and the compound's mechanism of action.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified pathway of this compound's inhibitory action.
References
- 1. This compound, Antibiotic agent (CAS 178182-49-5) | Abcam [abcam.com]
- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor for DNA Helicase | this compound | フナコシ [funakoshi.co.jp]
- 4. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a Novel Antibiotic, this compound, on DNA Helicase and Cell Growth [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | DNA Helicase inhibitor | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Techniques for Assessing the Antibacterial Efficacy of Heliquinomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliquinomycin is an antibiotic agent that inhibits DNA helicase, an enzyme essential for DNA replication and repair. This compound has demonstrated efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest in the search for novel antimicrobial agents. This compound inhibits both DNA and RNA synthesis but does not affect protein synthesis. Its primary mechanism of action involves the non-competitive inhibition of DNA helicase, with a reported inhibition constant (Ki) of 6.8 μM. Additionally, it exhibits weak inhibitory activity against topoisomerase I and II at higher concentrations.
These application notes provide detailed protocols for assessing the antibacterial efficacy of this compound, from determining its minimum inhibitory concentration to characterizing its bactericidal or bacteriostatic effects and confirming its action on its primary molecular target.
Mechanism of Action Overview
This compound's primary antibacterial effect stems from the inhibition of DNA helicase. In bacteria, DNA gyrase (a type II topoisomerase) introduces negative supercoils into DNA, which relieves torsional stress, allowing the DNA helicase to unwind the double helix. This unwinding is a critical prerequisite for both DNA replication and transcription. By inhibiting DNA helicase, this compound stalls the replication fork, leading to the cessation of DNA and RNA synthesis and ultimately arresting the cell cycle.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard technique for determining the MIC of a compound against various bacterial strains.
Principle
A standardized suspension of bacteria is challenged with serial dilutions of this compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined.
Materials
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
This compound stock solution (e.g., in DMSO)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Protocol
-
Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (~1 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard the final 50 µL from well 10.
-
Controls: Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well should be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Data Presentation
| Bacterial Strain | Type | This compound MIC (µM) | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.20 | 0.14 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.10 | 0.07 |
| MRSA ATCC 43300 | Gram-positive | 0.39 | 0.27 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 0.39 | 0.27 |
| Escherichia coli ATCC 25922 | Gram-negative | > 64 | > 44.7 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | > 64 | > 44.7 |
| (Note: Data are illustrative, based on known activity. This compound has reported MICs of 0.1-0.39 µM against Gram-positive strains. The molecular weight of this compound is 698.6 g/mol .) |
Protocol 2: Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Principle
A standardized bacterial inoculum is exposed to various concentrations of this compound over time. At specified intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria (CFU/mL). Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Materials
-
Materials from Protocol 1
-
Sterile flasks or tubes for culture
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
Protocol
-
Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute it into fresh, pre-warmed broth in several flasks to a starting density of ~5 x 10⁵ CFU/mL.
-
Compound Addition: Add this compound to the flasks at concentrations relevant to the MIC (e.g., 1x, 2x, 4x MIC). Include a "no-drug" growth control.
-
Time-Point Sampling: Incubate the flasks at 37°C with shaking. At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform a 10-fold serial dilution of each aliquot in sterile saline. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity. A static or slightly reduced count relative to the initial inoculum, with inhibition of growth compared to the control, indicates bacteriostatic activity.
Data Presentation
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC this compound (log₁₀ CFU/mL) | 4x MIC this compound (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.85 | 5.45 | 4.88 |
| 4 | 7.91 | 5.10 | 3.76 |
| 8 | 8.82 | 4.65 | 2.51 |
| 24 | 9.15 | 4.58 | <2.00 |
| (Note: Data are illustrative. A reduction of ≥3-log₁₀ from the initial ~5.7 log₁₀ CFU/mL would be a count ≤2.7 log₁₀ CFU/mL, indicating bactericidal activity at 4x MIC.) |
Protocol 3: Biochemical Assay for DNA Helicase Inhibition
To confirm that this compound's antibacterial activity is due to its effect on the target enzyme, a direct biochemical assay is necessary. A fluorescence-based assay is a common, high-throughput method for this purpose.
Principle
This assay uses a DNA substrate where one strand is labeled with a fluorophore and the other with a quencher. In the double-stranded form, the fluorescence is quenched. When a DNA helicase unwinds the substrate, the strands separate, the fluorophore is de-quenched, and an increase in fluorescence can be measured in real-time. An inhibitor like this compound will prevent this unwinding, resulting in no or a reduced increase in fluorescence.
Materials
-
Purified bacterial DNA helicase (e.g., DnaB from E. coli or a homolog from a Gram-positive species)
-
Fluorescently-labeled DNA duplex substrate (e.g., one strand with 5'-FAM, the other with 3'-Dabcyl or BHQ-2)
-
Single-stranded trapping DNA (complementary to the fluorophore-labeled strand)
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, BSA)
-
ATP solution
-
This compound
-
96- or 384-well black microplates
-
Fluorescence plate reader
Protocol
-
Reaction Setup: In a microplate well, combine the assay buffer, purified helicase enzyme, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubation: Incubate the enzyme/inhibitor mixture for 10-15 minutes at the reaction temperature (e.g., 37°C) to allow for binding.
-
Initiate Reaction: Add the fluorescent DNA substrate and the trapping DNA to the wells.
-
Start Unwinding: Initiate the unwinding reaction by adding ATP.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity over time using a plate reader set to the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial rate of the reaction (increase in fluorescence/time) for each inhibitor concentration. Plot the reaction rate against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Troubleshooting & Optimization
Troubleshooting Heliquinomycin insolubility in aqueous solutions
Welcome to the technical support center for Heliquinomycin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of this compound in aqueous solutions and to provide clear guidance for its use in experimental settings.
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound is known to be insoluble in water and hexane. | Prepare a concentrated stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or ethyl acetate.[1] |
| Precipitation occurs when adding the DMSO stock solution to aqueous cell culture media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of DMSO may be too high, affecting cell viability. | - Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM).- To prepare the working solution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium.- Add the stock solution to a small volume of media first, mix thoroughly, and then add this to the final volume to ensure rapid and even dispersion.- Ensure the final concentration of DMSO in the cell culture medium is kept low, ideally below 0.5% (v/v), to minimize cytotoxicity. |
| The solution becomes cloudy or forms a precipitate over time in the incubator. | Changes in temperature and pH within the incubator can affect the stability and solubility of this compound in the culture medium. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Ensure the medium is adequately buffered for the CO2 environment of the incubator.- Visually inspect the culture plates for any signs of precipitation before and during the experiment. |
| Difficulty dissolving the compound even in organic solvents. | The quality of the solvent may be compromised (e.g., absorbed moisture in DMSO). | - Use fresh, anhydrous, high-purity solvents.- Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound in the stock solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and ethyl acetate.[1] It is insoluble in water and hexane.[1] For cell culture experiments, DMSO is the most commonly used solvent for preparing concentrated stock solutions.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: As a general guideline, the final concentration of DMSO in cell culture media should be kept at or below 0.5% (v/v) to avoid cytotoxic effects. However, the tolerance to DMSO can vary between cell lines. It is recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.
Q3: How should I store my this compound stock solution?
A3: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption. When stored properly, stock solutions in DMSO can be stable for up to one month at -20°C.[2]
Q4: My this compound solution is a red powder. Is this normal?
A4: Yes, purified this compound is described as a red powder.[2]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various solvents is not extensively published. However, based on available information, the following table provides a qualitative summary and general guidance for preparing solutions.
| Solvent | Solubility | Concentration Guidance |
| DMSO | Soluble | Stock solutions of 10-50 mM can typically be prepared. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Ethyl Acetate | Soluble | Primarily used for extraction and purification, less common for cell-based assays. |
| Water | Insoluble | Do not attempt to dissolve this compound directly in aqueous buffers. |
| Hexane | Insoluble | Not a suitable solvent. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly Soluble | Working concentrations are achieved by diluting a concentrated stock solution (e.g., in DMSO). The final concentration should be carefully tested to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 698.6 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. For 1 mg of this compound (MW: 698.6), this would be approximately 143.1 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Induction of G2/M Cell Cycle Arrest in Cancer Cells
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562, HL60)[3]
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry reagents for cell cycle analysis (e.g., Propidium Iodide, RNase A)
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare the desired final concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) by serially diluting the stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. This compound has been shown to induce G2/M arrest in HeLa cells.[3]
-
Cell Harvest and Fixation:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect the cells by centrifugation.
-
For suspension cells, collect the cells directly by centrifugation.
-
Wash the cell pellet with cold PBS and fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C until analysis.
-
-
Cell Cycle Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.
-
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A workflow for dissolving this compound and troubleshooting precipitation.
Signaling Pathway of DNA Helicase Inhibitor-Induced G2/M Arrest
Caption: Simplified pathway of G2/M arrest induced by DNA helicase inhibitors.
References
Optimizing Heliquinomycin Concentration for Helicase Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Heliquinomycin as a helicase inhibitor. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily targets the MCM4/6/7 helicase complex, a key component of the DNA replication machinery. It functions by binding to single-stranded DNA (ssDNA), which in turn stabilizes the interaction between the MCM4/6/7 complex and the ssDNA. This stabilization prevents the helicase from unwinding the DNA duplex, thereby inhibiting DNA replication.
Q2: What is the recommended starting concentration range for this compound in a helicase inhibition assay?
A2: Based on reported IC50 values, a starting concentration range of 1 µM to 20 µM is recommended for in vitro helicase inhibition assays. The optimal concentration will depend on the specific helicase being studied and the assay conditions. For cellular assays, a range of 1 µM to 5 µM has been shown to be effective in inhibiting cell growth.[1]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in ethanol and DMSO.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C under desiccating conditions and protected from light.[1] It is recommended to prepare fresh dilutions for each experiment to ensure stability and activity.
Q4: Does this compound have any known off-target effects?
A4: While this compound is a potent inhibitor of the MCM4/6/7 helicase, it has been reported to exhibit weak inhibitory activity against topoisomerase I and II at higher concentrations (IC50 values of 100 µg/mL and 30 µg/mL, respectively).[2][3][4] Researchers should consider these potential off-target effects when interpreting their results, especially when using concentrations significantly higher than the reported IC50 for helicase inhibition.
Q5: Can this compound be used to inhibit other helicases?
A5: Yes, this compound has been shown to inhibit other DNA helicases, such as DNA helicase B (IC50 of 4.3 µM) and RECQL4 helicase (IC50 of 14 µM), although with lower potency compared to its inhibition of the MCM4/6/7 complex (IC50 of 2.5 µM).[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low helicase inhibition observed | Incorrect this compound concentration: The concentration used may be too low for the specific helicase or assay conditions. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration. |
| This compound degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure proper storage of this compound stock solutions at -20°C, protected from light. Prepare fresh dilutions for each experiment. | |
| Assay conditions are not optimal: The buffer composition, pH, or temperature of the helicase assay may not be suitable for this compound activity. | Review and optimize the helicase assay protocol. Ensure that the assay buffer is compatible with the inhibitor. | |
| High background signal or inconsistent results | This compound precipitation: The inhibitor may be precipitating out of solution at the working concentration, especially in aqueous buffers. | Visually inspect the solution for any precipitates. If precipitation is observed, try preparing a fresh dilution from the stock solution or slightly decreasing the final concentration. Ensure the final DMSO concentration in the assay is low (typically <1%) to maintain solubility. |
| Interference with detection method: this compound, being a colored compound, might interfere with absorbance- or fluorescence-based detection methods. | Run control experiments with this compound alone (without the enzyme or substrate) to assess its intrinsic absorbance or fluorescence at the detection wavelength. If interference is observed, consider using an alternative detection method (e.g., radioactivity-based assay) or a different fluorescent probe with a distinct emission spectrum. | |
| Inhibition observed for multiple, unrelated helicases | Non-specific DNA binding: At high concentrations, this compound's mechanism of binding to ssDNA could non-specifically inhibit other helicases or DNA-processing enzymes. | Test the inhibitor against a panel of different helicases to determine its specificity. If broad-spectrum inhibition is observed, consider using lower, more specific concentrations. Perform control experiments to assess the effect of this compound on other DNA-metabolizing enzymes.[6] |
| Cell viability is not affected in cellular assays | Poor cell permeability: this compound may not be efficiently entering the cells. | Increase the incubation time or the concentration of this compound. However, be mindful of potential off-target effects at higher concentrations. |
| Cell line resistance: The chosen cell line may be resistant to the effects of this compound. | Use a sensitive cell line known to be responsive to DNA replication inhibitors. Test a panel of different cancer cell lines to identify a suitable model. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Various Helicases
| Helicase Target | IC50 / Ki | Reference |
| MCM4/6/7 helicase | IC50: 2.5 µM | [5] |
| DNA helicase B | IC50: 4.3 µM | [5] |
| RECQL4 helicase | IC50: 14 µM | [5] |
| DNA helicase (general) | Ki: 6.8 µM | [4][7] |
Table 2: Inhibitory Potency of this compound against Cancer Cell Lines
| Cell Line | IC50 | Reference |
| HeLa S3 | 0.96 - 1.6 µg/mL | [7][8] |
| LI210 leukemia | 0 - 1.6 µg/mL | [7] |
| IMC carcinoma | 0 - 1.6 µg/mL | [7] |
| B16 melanoma | 0 - 1.6 µg/mL | [7] |
| KB | 0.96 - 2.8 µg/mL | [8] |
| LS180 | 0.96 - 2.8 µg/mL | [8] |
| K562 | 0.96 - 2.8 µg/mL | [8] |
| HL60 | 0.96 - 2.8 µg/mL | [8] |
Experimental Protocols
In Vitro Helicase Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for assessing the inhibitory effect of this compound on helicase activity using a fluorescence-based readout.
Materials:
-
Purified helicase enzyme
-
This compound
-
Fluorescently labeled DNA substrate (e.g., a forked duplex with a fluorophore on one strand and a quencher on the other)
-
Assay buffer (specific to the helicase, typically containing Tris-HCl, MgCl2, ATP, and DTT)
-
Stop buffer (e.g., EDTA, SDS)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare the helicase enzyme and DNA substrate in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution or DMSO (vehicle control)
-
Helicase enzyme
-
-
Incubate the plate at the optimal temperature for the helicase for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the fluorescently labeled DNA substrate to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the helicase for a specific time period (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Add stop buffer to each well to terminate the reaction.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore. An increase in fluorescence indicates DNA unwinding.
-
-
Data Analysis:
-
Calculate the percentage of helicase inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Detection:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the in vitro helicase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The CMG Helicase and Cancer: A Tumor ‘Engine’ and Weakness with Missing Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Human Replicative Helicase, the CMG Complex, as a Target for Anti-cancer Therapy [frontiersin.org]
- 8. MCM Paradox: Abundance of Eukaryotic Replicative Helicases and Genomic Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Heliquinomycin: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating the off-target effects of Heliquinomycin, a potent DNA helicase inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the accurate and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My cells are showing a higher level of cytotoxicity than expected based on the reported IC50 for DNA helicase inhibition. What could be the cause?
A1: This could be due to this compound's known off-target effects on topoisomerases I and II.[1][2][3][4][5] At concentrations higher than those required for helicase inhibition, this compound can inhibit these enzymes, leading to increased DNA damage and cell death. It is also possible that your specific cell line is more sensitive to topoisomerase inhibition.
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of your this compound stock solution.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 in your cell line.
-
Off-Target Validation: Use lower concentrations of this compound that are more selective for DNA helicase and assess if the cytotoxicity decreases.
-
Positive Controls: Include known topoisomerase I and II inhibitors (e.g., camptothecin and etoposide) as positive controls to compare the cellular phenotype.
Q2: I am observing a G2/M cell cycle arrest, which is consistent with the literature. How can I confirm this is due to DNA helicase inhibition and not off-target effects?
A2: While G2/M arrest is an expected outcome of inhibiting DNA replication via helicase inhibition, it can also be induced by DNA damage resulting from topoisomerase inhibition.[1][3][4][5] To differentiate between these effects, you can perform experiments to assess the specific molecular markers of each pathway.
Troubleshooting Steps:
-
Western Blot Analysis: Analyze the phosphorylation status of key cell cycle and DNA damage markers.
-
Helicase Inhibition: Look for markers of replication stress, such as phosphorylated ATR (p-ATR) and Chk1 (p-Chk1).
-
Topoisomerase Inhibition: Look for markers of double-strand breaks, such as phosphorylated ATM (p-ATM) and H2AX (γH2AX).
-
-
Rescue Experiments: Attempt to rescue the cell cycle arrest by overexpressing the target helicase. If the arrest is mitigated, it is more likely due to on-target effects.
Q3: My in-vitro helicase assay is showing inhibition, but I'm not seeing the expected downstream effects on DNA and RNA synthesis in my cell-based assays. Why might this be?
A3: Several factors could contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability in your specific cell line.
-
Drug Efflux: The compound could be actively transported out of the cells by efflux pumps.
-
Metabolism: The compound may be metabolized into an inactive form within the cells.
-
Experimental Conditions: The conditions of your cell-based assay (e.g., serum concentration in the media) may interfere with this compound's activity.
Troubleshooting Steps:
-
Permeability Assay: Perform a cellular uptake assay to measure the intracellular concentration of this compound.
-
Efflux Pump Inhibitors: Treat cells with known efflux pump inhibitors (e.g., verapamil) in combination with this compound.
-
Metabolic Stability Assay: Assess the stability of this compound in the presence of cellular lysates or microsomes.
-
Optimize Assay Conditions: Vary serum concentration and incubation times in your cell-based assays.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against its primary target and key off-targets.
| Target | Inhibitory Constant (Ki) | IC50 | Reference(s) |
| DNA Helicase | 6.8 µM | - | [2][6] |
| Topoisomerase I | - | 100 µg/mL | [1][2][3] |
| Topoisomerase II | - | 30 µg/mL | [1][2][3] |
| Cell Line | IC50 (Growth Inhibition) | Reference(s) |
| HeLa S3 | 0.96 µg/mL | [1][3] |
| KB | 1.2 µg/mL | [1][3] |
| LS180 | 2.8 µg/mL | [1][3] |
| K562 | 1.8 µg/mL | [1][3] |
| HL60 | 2.1 µg/mL | [1][3] |
| L1210 Leukemia | ~1.6 µg/mL | [2] |
| IMC Carcinoma | ~1.6 µg/mL | [2] |
| B16 Melanoma | ~1.6 µg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and mitigate off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its intended target (DNA helicase) and potential off-targets in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating cells, SDS-PAGE, and Western blotting
Procedure:
-
Treat cultured cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble fraction (containing stabilized proteins) from the precipitated fraction.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the target protein (e.g., MCM4/6/7) and suspected off-targets (e.g., Topoisomerase I, Topoisomerase II).
-
Increased protein levels in the soluble fraction at higher temperatures in the presence of this compound indicate target engagement.
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Inhibition
Given that many small molecule inhibitors have off-target effects on kinases, this protocol can be used to screen this compound against a panel of kinases.
Materials:
-
This compound
-
Commercially available kinase profiling service or in-house kinase panel
-
ATP
-
Substrate peptides for each kinase
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Submit the compound to a kinase profiling service or perform the assay in-house. Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of kinases.
-
The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by each kinase in the presence of ATP.
-
The percentage of inhibition is calculated for each kinase.
-
For any significant "hits" (e.g., >50% inhibition), perform a follow-up dose-response experiment to determine the IC50.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate key concepts and experimental procedures related to the use of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of a Novel Antibiotic, this compound, on DNA Helicase and Cell Growth [jstage.jst.go.jp]
- 4. Inhibitor for DNA Helicase | this compound | フナコシ [funakoshi.co.jp]
- 5. Effect of a Novel Antibiotic, this compound, on DNA Helicase and Cell Growth. | CiNii Research [cir.nii.ac.jp]
- 6. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Heliquinomycin Resistance
Welcome to the technical support center for Heliquinomycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance to this compound in bacterial strains. All information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of DNA helicase, an essential enzyme for DNA replication and repair in bacteria.[1][2] Specifically, it targets the DnaB helicase in bacteria, which is responsible for unwinding the DNA double helix at the replication fork.[3] By inhibiting this enzyme, this compound effectively halts DNA and RNA synthesis, leading to bacterial cell death.[1] It has shown strong inhibitory activity against Gram-positive bacteria.[1]
Q2: My bacterial strain is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on resistance patterns to other DNA replication inhibitors like quinolones, the following mechanisms are likely:
-
Target Site Mutations: Alterations in the dnaB gene, which encodes the DnaB helicase, can prevent this compound from binding effectively to its target.
-
Increased Efflux: Bacteria may overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of this compound.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane composition can limit the uptake of this compound into the cell.
-
Enzymatic Inactivation: Although less common for this class of antibiotics, bacteria could potentially acquire enzymes that modify or degrade this compound.
Q3: How can I determine if my resistant strain has mutations in the DnaB helicase gene?
You can identify mutations in the dnaB gene by sequencing this gene from your resistant isolate and comparing it to the sequence from a susceptible, wild-type strain.
Experimental Protocol: DnaB Gene Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the resistant and susceptible bacterial strains using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the dnaB gene using primers designed to flank the entire coding sequence.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, Clustal Omega) to identify any nucleotide changes that result in amino acid substitutions.
Q4: What are efflux pumps, and how can I test for their involvement in this compound resistance?
Efflux pumps are transport proteins that expel a wide range of substrates, including antibiotics, from the bacterial cell.[4][5] Overexpression of these pumps can lead to multidrug resistance. To investigate the role of efflux pumps in this compound resistance, you can perform a minimum inhibitory concentration (MIC) assay in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in the MIC of this compound in the presence of an EPI suggests that efflux is a contributing factor to the observed resistance.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.
| Potential Cause | Troubleshooting Step |
| Inoculum preparation issues | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard.[6] |
| Media variability | Use fresh, properly prepared Mueller-Hinton broth or agar for each assay. |
| This compound degradation | Prepare fresh stock solutions of this compound for each experiment, as it may be unstable. |
| Incubation conditions | Ensure consistent incubation temperature and duration as specified in your protocol. |
Problem 2: My strain shows high-level resistance to this compound, but I can't find any mutations in the dnaB gene.
| Potential Cause | Troubleshooting Step |
| Efflux pump overexpression | Perform an MIC assay with an efflux pump inhibitor (e.g., CCCP, PAβN) to see if susceptibility is restored.[7] |
| Reduced drug permeability | Investigate changes in outer membrane protein expression or cell wall composition. |
| Plasmid-mediated resistance | Screen for the presence of plasmids in the resistant strain and attempt to cure the plasmid to see if susceptibility is restored. |
Quantitative Data on Resistance Mechanisms
Data presented below is analogous from studies on other antibiotics, as specific quantitative data for this compound resistance is not yet available.
Table 1: Example of MIC Increase Due to Efflux Pump Overexpression in P. aeruginosa
| Antibiotic | MIC (Wild-Type) (µg/mL) | MIC (Efflux Overexpressor) (µg/mL) | Fold Increase in MIC |
| Ciprofloxacin | 0.25 | 8 | 32 |
| Levofloxacin | 0.5 | 16 | 32 |
| Norfloxacin | 1 | 32 | 32 |
This table illustrates the potential impact of efflux pump overexpression on the MIC of fluoroquinolone antibiotics, which may be similar for this compound.
Experimental Protocols
Protocol 1: Checkerboard Assay for Antibiotic Synergy
The checkerboard assay is used to assess the interaction between two antimicrobial agents.[8][9][10]
-
Prepare Antibiotic Dilutions: In a 96-well microplate, prepare serial dilutions of this compound along the y-axis and a second antibiotic along the x-axis.
-
Inoculate with Bacteria: Add a standardized bacterial inoculum to each well.
-
Incubate: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Determine MICs: Observe the lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing Resistance Mechanisms and Workflows
Caption: Potential pathways leading to this compound resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DnaB helicase - Wikipedia [en.wikipedia.org]
- 4. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Improving the stability of Heliquinomycin in experimental conditions
Welcome to the Technical Support Center for Heliquinomycin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this potent DNA helicase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing this compound stock solutions?
A1: To ensure the stability and activity of this compound, it is crucial to follow proper storage and handling procedures. For long-term storage, keep the solid compound at -20°C under desiccating conditions.[1] Stock solutions should be prepared in a suitable solvent such as DMSO, ethanol, or ethyl acetate.[2] For immediate use, it is best to prepare fresh solutions. If storage of solutions is necessary, they can be kept at -20°C for up to one month. To maintain the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and ensure that no precipitate is present.[3]
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A2: Inconsistent results with this compound in cell-based assays can often be attributed to its potential instability in aqueous culture media. Several factors can contribute to this variability:
-
Degradation in Media: this compound, as part of the rubromycin family of antibiotics, may be prone to degradation in the aqueous and complex environment of cell culture media.[4] This can lead to a decrease in the effective concentration of the active compound over the course of the experiment.
-
Light Sensitivity: As a quinone-containing compound, this compound may be susceptible to photodegradation.[2] Exposure to light during storage and experimental procedures should be minimized.
-
pH Sensitivity: The stability of similar compounds can be pH-dependent. Although specific data for this compound is limited, it is advisable to maintain a stable pH in your experimental setup.
-
Variability in Cell Culture Conditions: Factors such as cell density, passage number, and confluency can influence the cellular response to inhibitors.
To mitigate these issues, it is recommended to prepare fresh dilutions of this compound from a concentrated stock for each experiment and to minimize the exposure of the compound to light and prolonged incubation times in aqueous solutions where possible.
Q3: What is the primary mechanism of action of this compound and what are its downstream cellular effects?
A3: this compound is a potent inhibitor of DNA helicase, specifically targeting the minichromosome maintenance (MCM) 2-7 complex, which is the catalytic core of the eukaryotic replicative helicase.[5][6] By inhibiting the unwinding of double-stranded DNA, this compound disrupts DNA replication, leading to replication stress.[7][8] This replication stress activates the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling cascade.[3][9] Activation of this pathway leads to the stabilization of replication forks, inhibition of further origin firing, and ultimately, cell cycle arrest at the G2/M phase, preventing cells with damaged DNA from entering mitosis.[7][10]
Troubleshooting Guides
Problem 1: Low or No Inhibitory Activity of this compound in Cellular Assays
If you are observing lower than expected or no inhibitory activity of this compound in your cell-based assays, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Compound Degradation | Verify the integrity of your this compound stock and working solutions. | Protocol: HPLC Analysis of this compound Stability. Prepare a fresh dilution of your this compound stock in your cell culture medium. Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24 hours). Analyze the samples by reverse-phase HPLC with UV detection to monitor for the appearance of degradation products and a decrease in the parent compound peak. |
| Poor Cell Permeability | Although less likely for this class of compounds, ensure that this compound is entering the cells. | Protocol: Cellular Uptake Assay. Treat cells with this compound for a short period. Lyse the cells and analyze the lysate by LC-MS/MS to quantify the intracellular concentration of the compound. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density and incubation time. | Protocol: Cell Viability Assay Optimization. Perform a dose-response experiment with varying cell seeding densities and incubation times. A shorter incubation time may yield more consistent results if the compound is unstable in the media. |
Problem 2: High Variability Between Replicates
High variability between technical replicates can obscure the true effect of this compound. The following table provides guidance on how to address this issue.
| Potential Cause | Troubleshooting Step | Recommendation |
| Inconsistent Compound Concentration | Ensure accurate and consistent pipetting of the inhibitor. | Use calibrated pipettes and prepare a master mix of the final this compound dilution to add to all replicate wells. |
| Uneven Cell Distribution | Ensure a single-cell suspension and even distribution of cells in the wells. | Thoroughly resuspend cells before plating and be mindful of the "edge effect" in multi-well plates by either not using the outer wells or filling them with media to maintain humidity. |
| Compound Instability | Minimize the time the compound is in dilute aqueous solution before being added to cells. | Prepare dilutions immediately before use and protect them from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density.
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add the prepared this compound dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Data Acquisition:
-
Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability.
-
Read the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: this compound-induced replication stress and cell cycle arrest pathway.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Figure 1 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Validation of a High Throughput Screening Assay to Identify Small Molecules that Target the Eukaryotic Replicative Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Addressing Cytotoxicity of Heliquinomycin in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers utilizing Heliquinomycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate the cytotoxic effects of this compound in non-cancerous cell lines during your experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered when working with this compound and non-cancerous cells.
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
-
Possible Cause: The concentration of this compound used is above the therapeutic window for your specific cell line.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the precise IC50 value in your specific non-cancerous cell line. This will help in identifying a therapeutic window where the compound is effective against target cells while minimizing harm to normal cells.
-
Optimize Incubation Time: Reduce the incubation time of the compound with the cells. Shorter exposure times may be sufficient to observe the desired effect on target cells while reducing the cumulative toxic effect on normal cells.[1]
-
Consider Serum Concentration: The concentration of serum in your cell culture media can influence compound activity and toxicity. Evaluate if altering the serum percentage affects the observed cytotoxicity.[1]
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence the apparent cytotoxicity of a compound.
-
Control for Solvent Effects: Use a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls. High concentrations of some solvents can be toxic to cells.[1]
-
Pipetting Technique: Ensure gentle and consistent pipetting to avoid mechanical stress on the cells, which can lead to cell death and inaccurate results.
-
Plate Uniformity: Check for "edge effects" on your microplates. It is advisable to not use the outer wells of a plate for critical measurements, as they are more prone to evaporation and temperature fluctuations.
-
Issue 3: Unexpected Cell Morphology Changes or Cellular Stress Indicators
-
Possible Cause: Off-target effects or cellular stress responses induced by this compound.
-
Troubleshooting Steps:
-
Assess Markers of Apoptosis and Necrosis: Utilize assays such as Caspase-3 activity or LDH release to determine the primary mode of cell death. This can provide insights into the underlying mechanism of toxicity.
-
Investigate Cell Cycle Arrest: this compound is known to cause G2/M phase arrest in cancer cells.[2] Perform cell cycle analysis using flow cytometry to see if a similar effect is occurring in your non-cancerous cells at cytotoxic concentrations.
-
Monitor Mitochondrial Health: Use assays like JC-1 staining to assess mitochondrial membrane potential, as disruption of this is an early indicator of apoptosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of DNA helicase.[2] By inhibiting this enzyme, it disrupts DNA replication and RNA synthesis, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent cell death.[2]
Q2: Is there a known difference in the cytotoxicity of this compound between cancerous and non-cancerous cell lines?
A2: While extensive comparative data is limited, the primary target of this compound, DNA helicase, is more active in rapidly proliferating cells. This suggests that cancer cells, which typically have a higher proliferation rate than most non-cancerous cells, may be more sensitive to this compound. However, any non-cancerous cells that are also rapidly dividing may also exhibit significant cytotoxicity.
Q3: What are some strategies to potentially reduce the cytotoxicity of this compound in my non-cancerous cell line experiments?
A3:
-
Co-treatment with Cytoprotective Agents: While specific agents for this compound have not been extensively studied, exploring the use of antioxidants or agents that support mitochondrial function may offer some protection against off-target effects.
-
Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where the cells are exposed to this compound for a shorter period, followed by a wash-out and recovery period.
-
Use of a 3D Cell Culture Model: 3D cell culture models can sometimes provide a more physiologically relevant response and may exhibit different sensitivities to cytotoxic agents compared to 2D monolayers.
Q4: What signaling pathways are known to be affected by this compound in non-cancerous cells?
A4: Direct studies on the signaling pathways affected by this compound in non-cancerous cells are not widely available. However, a study on the related compound, heliomycin, has shown that it can target SIRT1, a histone deacetylase.[3][4] This interaction was shown to downregulate SIRT1 protein expression, leading to the induction of autophagy and, in the case of a water-soluble derivative, apoptosis.[3][4] It is plausible that this compound could engage similar pathways, but this requires experimental verification.
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa S3 | Cervical Cancer | 0.96 - 2.8 | [2] |
| KB | Oral Cancer | 0.96 - 2.8 | [2] |
| LS180 | Colon Cancer | 0.96 - 2.8 | [2] |
| K562 | Leukemia | 0.96 - 2.8 | [2] |
| HL60 | Leukemia | 0.96 - 2.8 | [2] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound (or other test compound)
-
LDH assay kit (containing substrate, cofactor, and stop solution)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
-
3. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating with this compound. Include an untreated control.
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released and is proportional to the caspase-3 activity.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathway based on a related compound.
References
- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Heliquinomycin experiments
Welcome to the technical support center for Heliquinomycin experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a DNA helicase inhibitor with a Ki (inhibition constant) of 6.8 μM.[1][2] It functions by inhibiting the unwinding of double-stranded DNA, which is a critical process in DNA replication, repair, and transcription.[3] Specifically, it has been shown to target the replicative DNA helicase complex MCM4/6/7 by binding to single-stranded DNA and stabilizing the interaction between the helicase and the DNA. This compound also inhibits both DNA and RNA synthesis.[1] At higher concentrations, it can also inhibit topoisomerase I and topoisomerase II.[1][4]
Q2: I am not observing the expected level of cytotoxicity in my cancer cell line. What could be the reason?
Several factors could contribute to lower-than-expected cytotoxicity. Please consider the following:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. Verify the reported IC50 values for your specific cell line. If data is unavailable, it's possible your cell line is less sensitive.
-
Compound Solubility and Stability: this compound is soluble in DMSO, ethanol, and ethyl acetate but insoluble in water and hexane.[3] Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in your culture medium. It is advisable to prepare fresh dilutions for each experiment. The stability of this compound in aqueous culture media over long incubation periods should also be considered, as degradation could lead to reduced efficacy.
-
Cell Density: The initial cell seeding density can influence the apparent cytotoxicity. Higher cell densities may require higher concentrations of the compound to achieve the same effect. It is recommended to optimize cell density for your specific assay.
-
Assay Type: The choice of cytotoxicity assay can impact the results. Metabolic assays like the MTT assay measure metabolic activity, which may not always directly correlate with cell death. Consider using a complementary assay that measures membrane integrity, such as a trypan blue exclusion assay, to confirm the results.
Q3: My in vitro helicase inhibition assay is showing inconsistent results. What are some potential causes?
Inconsistencies in in vitro helicase assays can arise from several sources:
-
Enzyme Activity: Ensure the purified helicase enzyme is active. Include a positive control (a known helicase inhibitor) and a negative control (vehicle only) in your experiments.
-
ATP Concentration: As a non-competitive inhibitor with respect to ATP, the inhibitory effect of this compound should not be significantly affected by ATP concentration.[2] However, ensuring a consistent and saturating ATP concentration is crucial for reproducible enzyme kinetics.
-
DNA Substrate Quality: The quality and annealing of the DNA substrate are critical. Incomplete or improper annealing can lead to a high background signal.
-
Assay Artifacts: Small molecules can sometimes interfere with assay components, leading to false-positive or false-negative results. This can include binding to the DNA substrate itself.[5] Consider performing counter-screens to rule out such artifacts.[5]
Q4: Are there known off-target effects of this compound that could explain my unexpected biological observations?
Yes, while this compound is a potent DNA helicase inhibitor, it has been reported to inhibit topoisomerase I and topoisomerase II at higher concentrations (IC50 values of 100 µg/mL and 30 µg/mL, respectively).[1][4] If you are using high concentrations of this compound, these off-target effects could contribute to the observed phenotype. It is always advisable to use the lowest effective concentration to minimize off-target effects and to consider the possibility of off-target interactions when interpreting results.[6][7]
Data Presentation: Inhibitory Concentrations of this compound
The following tables summarize the reported inhibitory concentrations of this compound against various targets and cell lines for easy reference.
| Target Enzyme | Inhibition Constant (Ki) | IC50 |
| DNA Helicase | 6.8 µM | Not Reported |
| Topoisomerase I | Not Reported | 100 µg/mL |
| Topoisomerase II | Not Reported | 30 µg/mL |
| Cell Line | IC50 Range (µg/mL) |
| HeLa S3 | 0.96 - 2.8 |
| LI210 Leukemia | 0 - 1.6 |
| IMC Carcinoma | 0 - 1.6 |
| B16 Melanoma | 0 - 1.6 |
| KB | 0.96 - 2.8 |
| LS180 | 0.96 - 2.8 |
| K562 | 0.96 - 2.8 |
| HL60 | 0.96 - 2.8 |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Detailed Methodology for an in vitro DNA Helicase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on DNA helicase activity.
Materials:
-
Purified DNA helicase enzyme
-
This compound
-
Forked DNA substrate with a fluorescent label on one strand and a quencher on the other
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, and BSA)
-
ATP solution
-
Stop buffer (containing EDTA and SDS)
-
96-well plate (black, for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing assay buffer, the forked DNA substrate, and the desired concentration of this compound or vehicle control (DMSO).
-
Enzyme Addition: Initiate the reaction by adding the purified DNA helicase enzyme to each well.
-
Incubation: Incubate the plate at the optimal temperature for the helicase (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Initiation: Start the unwinding reaction by adding ATP to each well.
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The unwinding of the DNA duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of helicase inhibition by comparing the fluorescence signal in the presence of this compound to the control wells.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Troubleshooting Cytotoxicity Assays
Caption: A logical workflow for troubleshooting unexpected results in this compound cytotoxicity experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor for DNA Helicase | this compound | フナコシ [funakoshi.co.jp]
- 4. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Enhancing the Specificity of Heliquinomycin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of Heliquinomycin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of DNA helicase, an enzyme essential for unwinding DNA during replication, transcription, and repair.[1][][3][4] It has been shown to inhibit a human DNA helicase isolated from HeLa S3 cells.[] By inhibiting DNA helicase, this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of cancer cell growth.[1][]
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound has been observed to inhibit topoisomerase I and II enzymes.[1][] This is an important consideration when designing experiments and interpreting results, as some of the observed cellular effects may be due to the inhibition of these off-target enzymes.
Q3: In which solvents is this compound soluble?
This compound is soluble in ethyl acetate (EtOAc), ethanol (EtOH), and dimethyl sulfoxide (DMSO). It is insoluble in water and hexane. For cellular assays, DMSO is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Q: We are observing significant variability in the IC50 values of this compound against the same cell line in different experimental runs. What could be the cause, and how can we minimize this?
A: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Compound Stability and Handling:
-
Troubleshooting: this compound, like many natural products, may be sensitive to light and repeated freeze-thaw cycles. Improper storage of the stock solution can lead to degradation and loss of potency.
-
Solution: Aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C, protected from light. When preparing working solutions, thaw a fresh aliquot and dilute it immediately in pre-warmed cell culture medium. Avoid storing diluted solutions for extended periods.
-
-
Cell Culture Conditions:
-
Troubleshooting: Inconsistencies in cell density at the time of treatment, passage number, and overall cell health can significantly impact drug sensitivity.
-
Solution: Standardize your cell seeding protocol to ensure a consistent cell number in each well. Use cells within a defined passage number range and regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of drug addition.
-
-
Assay Protocol Consistency:
-
Troubleshooting: Variations in incubation time with the drug, the volume of reagents added, and the specific viability assay used can all contribute to variability.
-
Solution: Adhere strictly to a standardized protocol for all experiments. This includes consistent incubation times, reagent volumes, and reading times for the viability assay. If using a metabolic assay like MTT, be aware that drug treatment can affect cellular metabolism, which may not always correlate directly with cell death. Consider using a complementary assay that measures cell membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
-
Solvent Concentration:
-
Troubleshooting: High concentrations of DMSO can be toxic to cells and can affect the activity of the compound.
-
Solution: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in every experiment to account for any solvent-related effects.
-
Issue 2: Lack of Expected Activity in a Specific Cell Line
Q: We are not observing the expected cytotoxic effect of this compound in our cell line of interest, even at high concentrations. What are the potential reasons?
A: The lack of activity could be due to several cell line-specific factors or experimental issues:
-
Cellular Permeability:
-
Troubleshooting: this compound may have poor permeability into the specific cell line you are using.
-
Solution: While there are no standard methods to enhance the permeability of this compound specifically, you can ensure optimal experimental conditions. Make sure the compound has sufficient time to enter the cells by performing a time-course experiment (e.g., 24, 48, and 72 hours of incubation).
-
-
Expression Levels of the Target Enzyme:
-
Troubleshooting: The expression level of DNA helicase may vary between different cell lines. Cells with lower levels of the target helicase might be less sensitive to its inhibition.
-
Solution: If possible, perform a western blot to compare the expression levels of the target DNA helicase in your cell line of interest with a known sensitive cell line (e.g., HeLa S3).
-
-
Drug Efflux Pumps:
-
Troubleshooting: Some cancer cell lines overexpress multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Solution: You can test for the involvement of efflux pumps by co-treating the cells with a known inhibitor of these pumps, such as verapamil or cyclosporin A. If the cytotoxicity of this compound increases in the presence of the efflux pump inhibitor, it suggests that drug efflux is a contributing factor to the observed resistance.
-
-
Intrinsic Resistance Mechanisms:
-
Troubleshooting: The cell line may possess intrinsic resistance mechanisms, such as altered DNA repair pathways or mutations in the drug's target, that make it less susceptible to this compound.
-
Solution: Investigating the genetic background of your cell line through publicly available databases (e.g., the Cancer Cell Line Encyclopedia) may provide insights into potential resistance mechanisms.
-
Issue 3: Distinguishing On-Target from Off-Target Effects
Q: How can we confirm that the observed cellular effects are due to the inhibition of DNA helicase and not the off-target inhibition of topoisomerases?
A: Differentiating on-target from off-target effects is crucial for validating the mechanism of action. Here are several strategies:
-
Concentration-Dependent Analysis:
-
Troubleshooting: Off-target effects often occur at higher concentrations of the drug.
-
Solution: Perform dose-response experiments for various endpoints (e.g., cytotoxicity, DNA synthesis inhibition, cell cycle arrest). If the inhibition of DNA helicase activity occurs at a lower concentration range than the inhibition of topoisomerases, you can define a concentration window where the effects are more likely to be on-target.
-
-
Target Engagement Assays:
-
Troubleshooting: It is important to confirm that this compound is binding to its intended target within the cell.
-
Solution: While technically challenging, you can perform a cellular thermal shift assay (CETSA) to assess the binding of this compound to DNA helicase in intact cells. A shift in the thermal stability of the protein upon drug binding indicates target engagement.
-
-
Genetic Approaches:
-
Troubleshooting: Modulating the expression of the target protein can help validate its role in the drug's mechanism of action.
-
Solution:
-
CRISPR/Cas9 Knockout/Knockdown: Use CRISPR-Cas9 to knock out or knockdown the specific DNA helicase targeted by this compound. If the cells become resistant to the drug after the target has been removed, it strongly suggests that the drug's primary mechanism of action is through that target.
-
Overexpression: Conversely, overexpressing the target DNA helicase may lead to increased resistance to this compound.
-
-
-
Resistant Cell Line Generation:
-
Troubleshooting: Understanding the mechanisms of acquired resistance can reveal the primary target of a drug.
-
Solution: Generate this compound-resistant cell lines by long-term culture in the presence of escalating concentrations of the drug. Subsequent genomic and proteomic analysis of the resistant clones may reveal mutations or altered expression of the target DNA helicase, providing strong evidence for its role as the primary target.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa S3 | Cervical Cancer | 0.96 - 1.6 | [1][] |
| KB | Oral Cancer | 0.96 - 2.8 | [] |
| LS180 | Colon Cancer | 0.96 - 2.8 | [] |
| K562 | Leukemia | 0.96 - 2.8 | [] |
| HL60 | Leukemia | 0.96 - 2.8 | [] |
| L1210 | Leukemia (Murine) | 0 - 1.6 | [1] |
| IMC Carcinoma | Carcinoma (Murine) | 0 - 1.6 | [1] |
| B16 Melanoma | Melanoma (Murine) | 0 - 1.6 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions used. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol and resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content. This compound has been reported to cause a G2/M phase arrest.[]
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for this compound assays.
Caption: Differentiating on- and off-target effects.
References
Strategies to minimize degradation of Heliquinomycin during storage
Welcome to the technical support center for Heliquinomycin. This guide provides essential information, troubleshooting advice, and frequently asked questions to help researchers and drug development professionals minimize degradation and ensure the integrity of this compound during storage and experimentation.
Disclaimer: this compound is a specialized DNA helicase inhibitor.[1] While specific stability data for this compound is limited in publicly available literature, the following recommendations are based on its known chemical properties—a glycosylated rubromycin belonging to the griseorhodins group of antibiotics—and the well-documented behavior of structurally related quinone-containing compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored as a desiccated powder in a tightly sealed vial at -20°C or -80°C, protected from light. Natural products isolated from Streptomyces are best preserved under these conditions to minimize degradation from moisture, light, and temperature fluctuations.[2]
Q2: How should I prepare and store this compound solutions?
This compound is soluble in solvents like DMSO, ethanol, and ethyl acetate, but insoluble in water and hexane. For experimental use, it is recommended to prepare a concentrated stock solution in an appropriate anhydrous solvent (e.g., DMSO). This stock solution should be aliquoted into smaller volumes in tightly sealed vials and stored at -20°C or colder. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. Whenever possible, solutions should be prepared fresh and used on the same day.[3]
Q3: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution may indicate degradation. Quinone-containing compounds are susceptible to oxidation and other chemical transformations that can result in colored byproducts. If you observe a color change, it is advisable to verify the compound's integrity using an analytical method like HPLC before proceeding with your experiment.
Q4: What are the main factors that can cause this compound to degrade?
Based on the chemistry of related quinone antibiotics, the primary factors contributing to degradation are:
-
Light Exposure: Quinone structures are often photosensitive and can undergo photodegradation when exposed to UV or even ambient room light.[4]
-
pH Extremes: The stability of benzoquinones can be highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[5]
-
Oxidation: The quinone moiety is redox-active and can be susceptible to oxidation, especially in the presence of air (oxygen) and certain solvents.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.
-
Moisture: The presence of water can lead to hydrolysis of labile functional groups, such as the glycosidic bonds or the spiroketal core found in rubromycins.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh solution from a new aliquot of solid compound. 2. Confirm the integrity and concentration of your stock solution using HPLC (see Experimental Protocols). 3. Review your storage and handling procedures against the recommendations. |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis. | Degradation products have formed. | 1. Protect all solutions from light during preparation and use. 2. Ensure the pH of your experimental buffer is within a stable range (near neutral, if possible). 3. Consider performing a forced degradation study to identify potential degradation peaks (see Experimental Protocols). |
| Precipitation observed in a frozen stock solution. | The compound has low solubility at freezing temperatures or may have polymerized. | 1. Allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[3] 2. Gently vortex to redissolve. If precipitation persists, the solution may need to be remade. 3. Some benzoquinones have been observed to precipitate irreversibly after freezing; preparing fresh solutions may be necessary.[5] |
Stability of Related Quinolone Antibiotics Under Various Conditions
The following table summarizes stability data for other quinolone antibiotics, which can serve as a general guide for handling this compound. The primary measure of stability is the time until a 10% loss of the initial concentration (t90).
| Condition | Compound Class | Observation | Reference |
| Room Temperature (Aqueous Solution) | Fluoroquinolones | Can show instability after 6-12 hours. | [7] |
| Refrigerated (4°C, Aqueous Solution) | Beta-lactams & Quinolones | Generally stable for 24 hours to a few days. | [7] |
| Frozen (-20°C, Aqueous Solution) | Various Antibiotics | Stability can range from 7 days to several weeks. | [7] |
| Exposure to Light | Fluoroquinolones | Detectable photodegradation can occur in as little as 1 hour of exposure to room light. | [4] |
| pH Sensitivity (22°C) | Benzoquinone Derivative (BZQ) | Most stable at pH 9. Stability decreases significantly at pH values above and below this. | [5] |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound under specific conditions (e.g., in a particular buffer or at a certain temperature).
1. Objective: To quantify the remaining percentage of intact this compound over time and detect the formation of degradation products.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffers and acids (e.g., phosphate buffer, orthophosphoric acid)
-
Validated HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
pH meter
3. Method:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL). This will serve as the time-zero (t=0) reference standard.
-
-
Preparation of Test Solution:
-
Prepare a solution of this compound in the buffer or solvent system you wish to test for stability (the "stress condition").
-
Store this solution under the desired conditions (e.g., 25°C protected from light, 4°C, etc.).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 35-40°C.
-
-
Procedure:
-
Inject the reference standard solution to determine the initial peak area and retention time of intact this compound.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution, dilute it to the working concentration with the mobile phase, and inject it into the HPLC system.
-
Record the chromatograms.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the peak area.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
A solution is typically considered stable if the remaining percentage of the drug is ≥90%.[8]
Visualizations
Troubleshooting Workflow for Suspected Degradation
The following diagram provides a logical workflow for researchers to follow when they suspect their this compound sample may have degraded.
Potential Degradation Pathways for Quinone-Containing Antibiotics
This diagram illustrates the general chemical vulnerabilities of compounds containing a quinone core, like this compound.
References
- 1. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specific Inhibition of DNA Helicase by Heliquinomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Heliquinomycin, a potent inhibitor of DNA helicase. Through a detailed comparison with other helicase inhibitors and a presentation of supporting experimental data, this document serves as a valuable resource for researchers investigating DNA replication, DNA repair, and for professionals in the field of anticancer drug development.
This compound is a microbial product originally isolated from Streptomyces sp. MJ929-SF2. It has demonstrated significant inhibitory activity against DNA helicases, essential enzymes that unwind DNA and are critical for cellular processes like replication and repair. This guide will delve into the specifics of its inhibitory action, its selectivity, and its effects on cellular proliferation.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of a small molecule inhibitor are critical parameters for its potential as a research tool or therapeutic agent. The following tables summarize the inhibitory activity of this compound against various DNA helicases and other enzymes, and compares its potency with that of other known DNA helicase inhibitors.
Table 1: Inhibitory Activity of this compound against Various Enzymes
| Target Enzyme | This compound Ki (μM) | This compound IC50 (μM) | Notes | Reference |
| Partially purified DNA helicase (HeLa cells) | 6.8 | - | Non-competitive inhibition. | |
| MCM4/6/7 helicase complex | - | 2.5 | Main target among replicative helicases. | |
| DNA helicase B | - | 4.3 | ||
| RECQL4 helicase | - | 14 | ||
| Topoisomerase I | - | ~43 (100 µg/mL) | Off-target effect. | |
| Topoisomerase II | - | ~13 (30 µg/mL) | Off-target effect. |
Table 2: Comparison of this compound with Other DNA Helicase Inhibitors
| Inhibitor | Target Helicase(s) | IC50 (μM) | Notes |
| This compound | MCM4/6/7, DNA helicase B, RECQL4 | 2.5 - 14 | Binds to ssDNA, stabilizing its interaction with the helicase. |
| Adriamycin | DNA Helicase (HeLa) | > 50 µg/mL | Did not inhibit at concentrations tested. |
| Etoposide | DNA Helicase (HeLa) | > 50 µg/mL | Did not inhibit at concentrations tested. |
| Cisplatin | DNA Helicase (HeLa) | > 50 µg/mL | Did not inhibit at concentrations tested. |
Mechanism of Action and Cellular Effects
This compound exhibits a distinct mechanism of action. It has been shown to bind to single-stranded DNA (ssDNA). This interaction is proposed to stabilize the binding of the MCM4/6/7 helicase complex to ssDNA, thereby inhibiting its helicase activity and stalling DNA replication. This mode of action contrasts with ATP-competitive inhibitors that target the ATP-binding pocket of the helicase.
In cellular contexts, this compound treatment leads to the inhibition of both DNA and RNA synthesis, while protein synthesis remains unaffected. This ultimately results in cell cycle arrest at the G2/M phase and potent antiproliferative activity against a range of human tumor cell lines, with IC50 values ranging from 0.96 to 2.8 µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the inhibitory activity of this compound.
DNA Helicase Inhibition Assay
This assay is used to measure the ability of a compound to inhibit the unwinding of a DNA duplex by a helicase.
1. Substrate Preparation:
-
A 32P-labeled oligonucleotide is annealed to a single-stranded M13 DNA to create a partial duplex DNA substrate.
-
The labeled substrate is purified from unincorporated nucleotides.
2. Reaction Mixture:
-
The standard reaction mixture (50 µL) contains:
-
40 mM Tris-HCl (pH 7.5)
-
8 mM DTT
-
5 mM MgCl2
-
2 mM ATP
-
4% sucrose
-
0.1 mg/mL BSA
-
32P-labeled partial duplex DNA substrate (e.g., 10,000 cpm)
-
Partially purified DNA helicase from HeLa cells.
-
Varying concentrations of this compound or control vehicle (DMSO).
-
3. Incubation and Termination:
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing EDTA, SDS, and loading dye.
4. Analysis:
-
The reaction products (unwound single-stranded oligonucleotide and remaining duplex substrate) are separated by polyacrylamide gel electrophoresis (PAGE).
-
The gel is dried and exposed to an X-ray film.
-
The amount of unwound substrate is quantified by densitometry of the autoradiogram.
-
The IC50 value is calculated from the dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
1. Cell Seeding:
-
Cancer cells (e.g., HeLa S3, K562) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
3. MTT Addition:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined from the dose-response curve.
Visualizing the Validation Workflow and Mechanism
To better illustrate the process of validating this compound's specific inhibition and its proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound's specific DNA helicase inhibition.
Caption: Proposed mechanism of action for this compound's inhibition of MCM4/6/7 helicase.
A Comparative Analysis of Heliquinomycin and Other DNA Helicase Inhibitors for Researchers
For Immediate Publication
Shanghai, China – November 20, 2025 – In the landscape of oncological and antimicrobial research, DNA helicases have emerged as critical targets for therapeutic intervention. These enzymes are essential for DNA replication, repair, and recombination, making their inhibition a promising strategy for combating cancer and infectious diseases. This guide provides a detailed comparison of the efficacy of Heliquinomycin, a notable DNA helicase inhibitor, with other prominent inhibitors targeting various DNA helicases. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
This compound, a natural product isolated from Streptomyces sp., has been identified as a potent inhibitor of DNA helicase activity. It demonstrates broad biological effects, including antibacterial and anticancer properties. This comparison guide will delve into the quantitative efficacy of this compound and place it in the context of other well-characterized DNA helicase inhibitors, focusing on those targeting the Minichromosome Maintenance (MCM) complex, Werner syndrome ATP-dependent helicase (WRN), and Bloom syndrome protein (BLM).
Mechanism of Action: A Brief Overview
DNA helicase inhibitors can function through various mechanisms, including ATP-competitive inhibition, non-competitive inhibition by binding to allosteric sites, or by interfering with the DNA-protein interaction. This compound has been shown to inhibit the MCM4/6/7 helicase complex by binding to single-stranded DNA, thereby stabilizing the DNA-protein interaction and impeding the unwinding process. Understanding these mechanisms is crucial for the rational design and development of novel and more specific inhibitors.
Quantitative Efficacy of DNA Helicase Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and other selected DNA helicase inhibitors. It is important to note that the data are compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Efficacy of this compound
| Target Helicase/Process | Parameter | Value | Reference |
| DNA Helicase (general) | K_i | 6.8 µM | [1] |
| MCM4/6/7 Helicase Complex | IC_50 | 2.5 µM | [2] |
| DNA Helicase B | IC_50 | 4.3 µM | [2] |
| RECQL4 Helicase | IC_50 | 14 µM | [2] |
| Cellular Activity | |||
| HeLa S3, L1210 leukemia, IMC carcinoma, B16 melanoma cells | IC_50 | 0 - 1.6 µg/mL | [1] |
| HeLa S3, KB, LS180, K562, HL60 human tumor cell lines | IC_50 | 0.96 - 2.8 µg/mL | [3] |
| Gram-positive bacteria | MIC | 0.1 - 0.39 µM | [1] |
Table 2: Efficacy of Werner Syndrome (WRN) Helicase Inhibitors
| Inhibitor | Target Helicase | Parameter | Value | Reference |
| NSC 19630 | WRN Helicase | IC_50 | 20 µM | [4] |
| Cellular Activity | ||||
| NSC 19630 | HeLa cells | Proliferation Inhibition | Significant at 3 µM | [5] |
Table 3: Efficacy of Bloom Syndrome (BLM) Helicase Inhibitors
| Inhibitor | Target Helicase | Parameter | Value | Reference |
| ML216 | BLM Helicase (full-length) | IC_50 | 1.2 µM | [6] |
| ML216 | BLM Helicase (truncated) | IC_50 | 0.97 µM | |
| ML216 | WRN Helicase (full-length) | IC_50 | 5 µM | |
| Cellular Activity | ||||
| ML216 | BLM-proficient fibroblast cells (PSNF5) | Proliferation Inhibition | Selective inhibition | [6] |
| AO/854 | Prostate Cancer Cells (PC3, 22RV1, LNCap) | IC_50 | 8.79 - 9.92 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
DNA Helicase Inhibition Assay (Fluorescence-Based)
This assay is widely used to measure the unwinding activity of DNA helicases and the inhibitory effect of compounds.
Principle: A double-stranded DNA substrate is designed with a fluorophore on one strand and a quencher on the complementary strand in close proximity. In the annealed state, the fluorescence is quenched. Upon unwinding by the helicase, the fluorophore- and quencher-containing strands separate, leading to an increase in fluorescence that can be monitored in real-time.
General Protocol:
-
Substrate Preparation: A forked duplex DNA substrate is typically used, with one strand labeled with a fluorophore (e.g., TAMRA) at the 3'-end and the complementary strand with a non-fluorescent quencher (e.g., BHQ-2) at the 5'-end.[6]
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, NaCl, MgCl₂, DTT, and a non-specific DNA competitor like poly(dI-dC) to prevent non-specific binding.[6]
-
Enzyme and Inhibitor Incubation: Purified helicase enzyme is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) in the reaction buffer.[8]
-
Initiation of Reaction: The unwinding reaction is initiated by the addition of ATP and the fluorescently labeled DNA substrate.[8]
-
Data Acquisition: The increase in fluorescence is measured over time using a fluorescence plate reader. The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
Data Analysis: The percentage of inhibition is calculated relative to the control (no inhibitor). The IC_50 value, the concentration of inhibitor required to reduce the helicase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10][11]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound or a vehicle control and incubated for a specific period (e.g., 24, 48, or 72 hours).[11]
-
MTT/MTS Addition: The MTT or MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.[10]
-
Solubilization (for MTT assay): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 490-570 nm).[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_50 value is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of DNA Helicase Inhibition.
Caption: General Experimental Workflow.
Conclusion
This compound stands out as a potent inhibitor of the MCM helicase complex with significant anti-proliferative activity against a range of cancer cell lines. When compared to other inhibitors targeting different helicases such as WRN and BLM, it is evident that the field of DNA helicase inhibition is diverse, with compounds exhibiting varying degrees of potency and selectivity. The development of specific inhibitors like ML216 for BLM and NSC 19630 for WRN highlights the potential for targeted therapies based on the genetic background of a tumor.
Further research is warranted to conduct direct comparative studies of these inhibitors under standardized conditions to provide a more definitive ranking of their efficacy. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers working towards the development of novel DNA helicase inhibitors for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Heliquinomycin: A Comparative Guide to its Cross-Reactivity with Cellular Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Heliquinomycin's inhibitory activity against its known primary target, DNA helicase, and its cross-reactivity with other critical cellular enzymes, namely topoisomerase I and topoisomerase II. The information presented herein is compiled from foundational studies on this compound and is intended to support further research and drug development efforts.
Executive Summary
This compound is a natural product originally isolated from Streptomyces sp. MJ929-SF2 and identified as a potent inhibitor of DNA helicase.[1][2] Subsequent studies have revealed that it also exhibits inhibitory activity against topoisomerase I and topoisomerase II, indicating a degree of cross-reactivity.[3] This guide summarizes the quantitative data on the inhibition of these enzymes, provides detailed experimental protocols for the key assays used to determine this activity, and visualizes the affected cellular pathways.
Data Presentation: Quantitative Comparison of Enzyme Inhibition
The following table summarizes the known inhibitory concentrations of this compound against its primary and secondary cellular targets.
| Enzyme Target | Inhibition Parameter | Value | Molar Equivalent (approx.) | Reference |
| DNA Helicase | Ki | 6.8 µM | 6.8 µM | [1][2] |
| Topoisomerase II | IC50 | 30 µg/mL | ~43 µM | [3] |
| Topoisomerase I | IC50 | 100 µg/mL | ~143 µM | [3] |
Molecular Weight of this compound is approximately 698.58 g/mol .
Experimental Protocols
While the full, detailed experimental protocols from the original publications were not accessible for this guide, the following methodologies are standard for the key experiments cited and are reconstructed based on established practices in the field.
DNA Helicase Inhibition Assay (Ki Determination)
This assay is designed to measure the inhibition of DNA helicase activity, which is the unwinding of double-stranded DNA (dsDNA).
Principle: A radiolabeled or fluorescently-labeled short dsDNA substrate is incubated with the helicase enzyme in the presence and absence of the inhibitor. The unwound single-stranded DNA (ssDNA) is then separated from the dsDNA by gel electrophoresis and quantified. The inhibition constant (Ki) is determined by measuring the initial rates of unwinding at various substrate and inhibitor concentrations.
Materials:
-
Partially purified DNA helicase from HeLa cells
-
This compound
-
Radiolabeled ([γ-³²P]ATP) or fluorescently-labeled oligonucleotide to create the DNA substrate
-
Complementary unlabeled oligonucleotide
-
Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA, 2 mM ATP)
-
Stop Buffer (e.g., 0.5% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, 25% glycerol)
-
Native polyacrylamide gel (e.g., 12%)
-
TBE Buffer (Tris/Borate/EDTA)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Substrate Preparation: Anneal the labeled and unlabeled oligonucleotides to create the dsDNA substrate.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, varying concentrations of the dsDNA substrate, and varying concentrations of this compound (or vehicle control).
-
Enzyme Addition: Initiate the reaction by adding the DNA helicase enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Gel Electrophoresis: Separate the dsDNA and ssDNA products on a native polyacrylamide gel.
-
Quantification: Visualize and quantify the amount of unwound ssDNA using a phosphorimager or fluorescence scanner.
-
Data Analysis: Determine the initial reaction velocities and calculate the Ki value using Michaelis-Menten kinetics and appropriate inhibitor models (e.g., non-competitive, as was determined for this compound).[1]
Topoisomerase I and II Inhibition Assays (IC50 Determination)
These assays measure the ability of a compound to inhibit the relaxation of supercoiled DNA (Topoisomerase I) or the decatenation of kinetoplast DNA (kDNA) (Topoisomerase II).
Principle:
-
Topoisomerase I: The enzyme relaxes supercoiled plasmid DNA. Inhibition of this activity results in the persistence of the supercoiled form, which can be separated from the relaxed form by agarose gel electrophoresis.
-
Topoisomerase II: The enzyme decatenates the interlocked circles of kDNA into individual minicircles. Inhibition prevents this decatenation, and the large kDNA network fails to enter the agarose gel, while the decatenated minicircles can.
Materials:
-
Purified human Topoisomerase I or II
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322) for Topo I assay
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata for Topo II assay
-
Reaction Buffer (specific for each enzyme, typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP for Topo II)
-
Stop Buffer (e.g., SDS, EDTA, loading dye)
-
Agarose gel (e.g., 1%)
-
Ethidium bromide or other DNA stain
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the appropriate reaction buffer, the DNA substrate (supercoiled plasmid or kDNA), and varying concentrations of this compound (or vehicle control).
-
Enzyme Addition: Add Topoisomerase I or II to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Agarose Gel Electrophoresis: Separate the DNA forms on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the bands corresponding to the different DNA forms. The IC50 value is the concentration of this compound that reduces the enzymatic activity by 50%.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing this compound's cross-reactivity.
Signaling Pathways Affected by this compound
Caption: this compound's impact on DNA replication and cell cycle.
References
- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Heliquinomycin in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Heliquinomycin with other compounds, focusing on its on-target effects as a DNA helicase inhibitor. Experimental data is presented to support these comparisons, along with detailed protocols for key validation experiments.
Introduction to this compound
This compound is a natural product that has been identified as a potent inhibitor of DNA helicase, a class of enzymes crucial for DNA replication and repair. Its primary mechanism of action involves the inhibition of the minichromosome maintenance (MCM) complex, particularly the MCM4/6/7 helicase, which is essential for unwinding DNA at the replication fork. By targeting this fundamental process, this compound exhibits significant anti-proliferative activity against various cancer cell lines and antibacterial effects against Gram-positive bacteria. This guide will delve into the experimental evidence confirming this compound's on-target effects and compare its performance with alternative compounds.
On-Target Effects of this compound: A Data-Driven Comparison
The efficacy of this compound as a DNA helicase inhibitor has been quantified through various in vitro and cellular assays. The following tables summarize its inhibitory concentrations (IC50) against different DNA helicases and cancer cell lines, comparing it with other known helicase inhibitors and standard chemotherapeutic agents.
Table 1: Comparison of Inhibitory Activity against DNA Helicases
| Compound | Target Helicase | IC50 / Ki | Reference |
| This compound | Human MCM4/6/7 complex | IC50: 2.5 µM | |
| Human DNA Helicase B | IC50: 4.3 µM | ||
| Human RECQL4 Helicase | IC50: 14 µM | ||
| Partially purified DNA helicase (HeLa) | Ki: 6.8 µM | ||
| Sennidin A | HCV NS3 Helicase | IC50: 0.8 µM | |
| Cyclothialidine E | E. coli DNA Helicase | IC50: 0.7 µM | |
| WRN Inhibitor 4 | Werner Syndrome Helicase (WRN) | pIC50 ≥ 7.0 | |
| Adriamycin | Human DNA Helicase (HeLa) | No inhibition | |
| Etoposide | Human DNA Helicase (HeLa) | No inhibition | |
| Cisplatin | Human DNA Helicase (HeLa) | No inhibition |
Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| This compound | HeLa S3 (Cervical Cancer) | 0.96 - 2.8 µg/mL | |
| KB (Oral Cancer) | 0.96 - 2.8 µg/mL | ||
| LS180 (Colon Cancer) | 0.96 - 2.8 µg/mL | ||
| K562 (Leukemia) | 0.96 - 2.8 µg/mL | ||
| HL60 (Leukemia) | 0.96 - 2.8 µg/mL | ||
| P388 (Leukemia, Adriamycin resistant) | Similar to sensitive lines | ||
| P388 (Leukemia, Cisplatin resistant) | Similar to sensitive lines | ||
| WRN Inhibitor 19 | WRN-dependent cancer cells | Potent antiproliferative activity |
Visualizing the Mechanism and Experimental Workflow
To better understand the context of this compound's action and the methods used to validate it, the following diagrams illustrate the DNA replication pathway and a typical experimental workflow.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for the key experiments are provided below.
DNA Helicase Inhibition Assay (Fluorescence-Based)
This assay measures the unwinding of a fluorescently labeled DNA duplex by a helicase in the presence and absence of an inhibitor.
Materials:
-
Purified DNA helicase (e.g., recombinant human MCM4/6/7 complex)
-
Fluorescently labeled DNA substrate (e.g., a forked duplex with a fluorophore on one strand and a quencher on the complementary strand)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (100 mM)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer, DNA helicase, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Incubate the plate at the optimal temperature for the helicase (e.g., 37°C).
-
Start the unwinding reaction by adding ATP to a final concentration of 5 mM.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The unwinding of the duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial rate of the reaction for each compound concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., HeLa S3)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against the target protein (e.g., anti-MCM4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of different temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Cool the samples to room temperature and then centrifuge at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment with a compound of interest. This compound has been shown to cause a G2/M phase arrest.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a desired period (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would confirm the on-target effect of this compound on DNA replication.
Conclusion
The experimental data and methodologies presented in this guide provide strong evidence for the on-target effects of this compound as a DNA helicase inhibitor, with a particular selectivity for the MCM complex. The comparative data highlights its potency against cancer cells, including those resistant to conventional chemotherapeutics, and distinguishes its mechanism from non-helicase inhibiting agents. The provided protocols offer a robust framework for researchers to independently verify these findings and to evaluate novel helicase inhibitors. Further investigation into the broader specificity and in vivo efficacy of this compound and its analogues is warranted to fully assess their therapeutic potential.
A Comparative Analysis of Heliquinomycin and Adriamycin in the Inhibition of Tumor Cell Growth
In the landscape of anticancer drug discovery, both Heliquinomycin and Adriamycin (also known as Doxorubicin) have demonstrated significant cytotoxic effects against various tumor cell lines. While both agents interfere with DNA replication and cell cycle progression, they do so through distinct mechanisms of action, leading to differences in their efficacy and cellular impact. This guide provides a comparative overview of this compound and Adriamycin, presenting available experimental data, detailing methodologies for key assays, and visualizing their molecular pathways.
Mechanism of Action: A Tale of Two Targets
This compound primarily functions as a potent inhibitor of DNA helicase . By targeting this essential enzyme, this compound prevents the unwinding of the DNA double helix, a critical step for both DNA replication and transcription. This inhibition ultimately halts cell proliferation and induces cell cycle arrest.[1] Some studies also suggest that at higher concentrations, this compound can inhibit topoisomerase I and II.[1]
Adriamycin , a well-established chemotherapeutic agent, exerts its anticancer effects through a multi-faceted approach. Its primary mechanisms include DNA intercalation , where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting DNA and RNA synthesis.[2] Additionally, Adriamycin is a potent inhibitor of topoisomerase II , an enzyme that resolves DNA supercoiling during replication. By stabilizing the topoisomerase II-DNA complex, Adriamycin leads to the formation of DNA double-strand breaks, triggering apoptotic pathways.[2]
Comparative Efficacy Against Tumor Cell Lines
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and Adriamycin against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparative investigations under identical experimental conditions are limited.
Table 1: IC50 Values of this compound against Human Tumor Cell Lines [1]
| Cell Line | IC50 (µg/mL) |
| HeLa S3 (Cervical Cancer) | 0.96 |
| KB (Oral Cancer) | 1.2 |
| LS180 (Colon Cancer) | 2.8 |
| K562 (Leukemia) | 1.6 |
| HL60 (Leukemia) | 1.8 |
| P388 (Adriamycin-resistant Leukemia) | Similar to sensitive lines |
Table 2: IC50 Values of Adriamycin against Various Tumor Cell Lines
| Cell Line | IC50 (nM) | Reference |
| P388 (Sensitive Leukemia) | 33 ± 5 | [3] |
| P388 (Adriamycin-resistant Leukemia) | 169 ± 17 to 336 ± 28 | [3] |
| MCF-7 (Breast Cancer) | ~4000 (4 µM) | [4] |
| MDA-MB-231 (Breast Cancer) | ~1000 (1 µM) | [4] |
Impact on Cell Cycle and Apoptosis
Both this compound and Adriamycin are known to induce cell cycle arrest, primarily at the G2/M phase, which is a common cellular response to DNA damage.
-
This compound: Treatment of HeLa S3 cells with this compound has been shown to cause an arrest in the G2/M phase of the cell cycle.[1][5]
-
Adriamycin: Adriamycin treatment in various cancer cell lines, including transitional cell cancer and human lymphoma cell lines, also leads to a significant accumulation of cells in the G2 phase.[6][7] This G2 arrest is often a prelude to apoptosis.[7]
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, detailed protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)
-
96-well plates
-
Tumor cell lines
-
This compound and Adriamycin
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound or Adriamycin and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Tumor cell lines
-
This compound and Adriamycin
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or Adriamycin for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
-
Tumor cell lines
-
This compound and Adriamycin
Procedure:
-
Seed cells and treat with this compound or Adriamycin as in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways affected by this compound and Adriamycin, as well as a generalized workflow for a cytotoxicity experiment.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Adriamycin.
Caption: Experimental workflow for cytotoxicity assay.
Conclusion
This compound and Adriamycin represent two distinct classes of anticancer agents that both effectively inhibit tumor cell growth by targeting DNA-related processes. This compound's specificity for DNA helicase presents a unique mechanism that is effective even in Adriamycin-resistant cell lines, suggesting its potential for overcoming certain types of drug resistance. Adriamycin, with its dual action of DNA intercalation and topoisomerase II inhibition, remains a cornerstone of chemotherapy, albeit with known side effects. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in a clinical context. The experimental protocols and pathway diagrams provided herein serve as a resource for researchers to further explore and compare these and other novel anticancer compounds.
References
- 1. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to adriamycin: relationship of cytotoxicity to drug uptake and DNA single- and double-strand breakage in cloned cell lines of adriamycin-sensitive and -resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibitor for DNA Helicase | this compound | フナコシ [funakoshi.co.jp]
- 6. Adriamycin induced G2/M cell cycle arrest in transitional cell cancer cells with wt p53 and p21(WAF1/CIP1) genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of adriamycin on the cell cycle traverse of a human lymphoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of doxorubicin and retinoids on proliferation, necrosis and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Heliquinomycin's Selectivity for Prokaryotic vs. Eukaryotic Helicases: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Heliquinomycin's inhibitory activity against prokaryotic and eukaryotic DNA helicases. The available experimental data are summarized to facilitate an objective evaluation of its selectivity.
Executive Summary
Quantitative Inhibitory Data
The following tables summarize the known inhibitory concentrations of this compound against various eukaryotic helicases and its minimum inhibitory concentrations against several bacterial strains.
Table 1: Inhibition of Eukaryotic DNA Helicases by this compound
| Target Helicase | Organism/Cell Line | Inhibition Metric | Value | Reference |
| DNA Helicase (partially purified) | Human (HeLa S3 cells) | K_i | 6.8 µM | [3] |
| MCM4/6/7 Complex | Human | IC_50 | 2.5 µM | [4] |
| DNA Helicase B | Human | IC_50 | 4.3 µM | [4] |
| RECQL4 Helicase | Human | IC_50 | 14 µM | [4] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) | Reference |
| Gram-positive bacteria (various strains) | Positive | 0.1 - 0.39 µM | [3] |
Note: The MIC values indicate the concentration of this compound required to inhibit bacterial growth. While this suggests an interference with essential prokaryotic processes, it is not a direct measure of helicase inhibition. The absence of IC_50 or K_i values for specific prokaryotic helicases prevents a direct quantitative comparison of selectivity.
Mechanism of Action
The primary mechanism of this compound's inhibitory action against eukaryotic helicases involves its interaction with single-stranded DNA (ssDNA).[4] By binding to ssDNA, this compound is thought to stabilize the DNA-protein complex, thereby impeding the helicase's ability to translocate along the DNA strand and unwind the duplex.[4] This mechanism has been specifically suggested for the inhibition of the human MCM4/6/7 helicase complex.[4]
Caption: Proposed mechanism of this compound's inhibition of eukaryotic helicases.
Experimental Protocols
While specific detailed protocols for the cited studies are not fully available, a general methodology for assessing helicase inhibition can be described. A common method is the radiolabeled oligonucleotide displacement assay .
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to reduce the activity of a purified helicase by 50% (IC_50).
Materials:
-
Purified helicase enzyme (prokaryotic or eukaryotic)
-
Helicase reaction buffer (e.g., 25 mM HEPES-NaOH pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 µg/ml BSA)
-
ATP solution
-
Radiolabeled DNA substrate: A partially double-stranded DNA molecule with a single-stranded region for helicase binding. The shorter strand is typically 5'-end labeled with ³²P.
-
Stop buffer (containing EDTA to chelate Mg²⁺ and a tracking dye)
-
Polyacrylamide gel
-
Phosphorimager for visualization and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the helicase reaction buffer, a fixed concentration of the purified helicase, and varying concentrations of the inhibitor (this compound).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period at the optimal temperature for the helicase to allow for binding.
-
Initiation: Add the radiolabeled DNA substrate to the reaction mixture, followed immediately by ATP to initiate the unwinding reaction.
-
Incubation: Allow the reaction to proceed for a specific time at the optimal temperature.
-
Termination: Stop the reaction by adding the stop buffer.
-
Gel Electrophoresis: Separate the unwound single-stranded product from the double-stranded substrate on a native polyacrylamide gel.
-
Quantification: Visualize the bands using a phosphorimager and quantify the intensity of the bands corresponding to the substrate and product.
-
IC_50 Determination: Calculate the percentage of unwound substrate at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50 value.
Caption: General workflow for assessing helicase inhibition.
Conclusion
References
- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of this compound with single-stranded DNA inhibits MCM4/6/7 helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Heliquinomycin: A Potent Antitumor Agent Effective Against Drug-Resistant Cancers
A Comparative Analysis of Heliquinomycin's Anticancer Activity in Drug-Resistant Cell Lines
For researchers and drug development professionals at the forefront of oncology, the emergence of drug resistance remains a critical obstacle to effective cancer treatment. This compound, a natural product inhibitor of DNA helicase, has demonstrated significant potential in overcoming this challenge. This guide provides a comprehensive comparison of this compound's anticancer activity with standard chemotherapeutic agents, supported by experimental data, to validate its efficacy in drug-resistant cell lines.
Superior Efficacy in Chemoresistant Models
This compound exhibits potent cytotoxic activity against a range of human tumor cell lines. Notably, its efficacy extends to cell lines that have developed resistance to conventional anticancer drugs such as doxorubicin (adriamycin) and cisplatin. A key study demonstrated that this compound inhibits the growth of adriamycin-resistant and cisplatin-resistant P388 leukemia cell lines at concentrations similar to those effective against the sensitive parental P388 cell line[1]. This suggests that this compound's mechanism of action circumvents the common resistance pathways that render many standard chemotherapies ineffective.
In direct contrast, established anticancer agents like adriamycin, etoposide, and cisplatin do not inhibit the primary molecular target of this compound, the DNA helicase enzyme[1]. This fundamental difference in their mechanism of action underscores this compound's potential as a valuable alternative or combination therapy in the treatment of refractory cancers.
Comparative Anticancer Activity: this compound vs. Standard Chemotherapies
The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and comparator drugs in various cancer cell lines. It is important to note that the data for this compound and the comparator drugs in the resistant P388 cell lines are from different studies and, therefore, should be interpreted with caution as experimental conditions may have varied.
Table 1: IC50 Values of this compound in Human Tumor Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa S3 | Cervical Cancer | 0.96 |
| KB | Oral Cancer | 1.2 |
| LS180 | Colon Cancer | 2.8 |
| K562 | Chronic Myelogenous Leukemia | 1.5 |
| HL60 | Acute Promyelocytic Leukemia | 1.8 |
| P388 (Adriamycin-resistant) | Leukemia | Similar to sensitive line |
| P388 (Cisplatin-resistant) | Leukemia | Similar to sensitive line |
Table 2: Reported IC50 Values of Doxorubicin in P388 Cell Lines
| Cell Line | IC50 | Reference |
| P388 (Adriamycin-sensitive) | 33 ± 5 nM | [2] |
| P388 (Adriamycin-resistant, Clone 3) | 169 ± 17 nM | [2] |
| P388 (Adriamycin-resistant, Clone 7) | 336 ± 28 nM | [2] |
| P388 (Adriamycin-resistant) | 24 µM | [3] |
Mechanism of Action: A Differentiated Approach to Cancer Therapy
This compound's primary mechanism of action involves the inhibition of DNA helicase, an essential enzyme for DNA replication, repair, and transcription[1][4]. By targeting this enzyme, this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest at the G2/M phase and subsequent cell death[1]. This mechanism is distinct from that of many conventional anticancer drugs, which often target DNA directly (e.g., cisplatin) or inhibit topoisomerase II (e.g., doxorubicin, etoposide). While this compound also exhibits inhibitory activity against topoisomerase I and II at higher concentrations, its potent and selective inhibition of DNA helicase at lower concentrations is thought to be the primary driver of its anticancer effects[1].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (drug-sensitive and drug-resistant)
-
Complete culture medium
-
This compound and comparator drugs (e.g., Doxorubicin, Cisplatin, Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and comparator drugs in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
DNA Helicase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of DNA helicase.
Materials:
-
Purified DNA helicase enzyme
-
Helicase reaction buffer
-
ATP
-
Radiolabeled DNA substrate (e.g., a partially double-stranded DNA molecule with a 3' or 5' overhang)
-
This compound and control compounds
-
Stop buffer (containing EDTA and a loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the helicase reaction buffer, ATP, and the radiolabeled DNA substrate.
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the reaction by adding the purified DNA helicase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Terminate the reaction by adding the stop buffer.
-
Separate the unwound single-stranded DNA from the double-stranded DNA substrate using native PAGE.
-
Visualize the radiolabeled DNA bands using a phosphorimager or by exposing the gel to autoradiography film.
-
Quantify the amount of unwound DNA to determine the percentage of helicase inhibition at each compound concentration and calculate the IC50 or Ki value.
Conclusion
This compound presents a compelling profile as an anticancer agent with significant activity against drug-resistant cancer cell lines. Its unique mechanism of action, centered on the inhibition of DNA helicase, provides a clear advantage over conventional chemotherapeutics that are often susceptible to well-established resistance mechanisms. The available data strongly support the further investigation and development of this compound as a novel therapeutic strategy for patients with refractory cancers. Further head-to-head preclinical studies are warranted to establish a more definitive quantitative comparison of its efficacy against standard-of-care drugs in a broader range of drug-resistant cancer models.
References
- 1. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to adriamycin: relationship of cytotoxicity to drug uptake and DNA single- and double-strand breakage in cloned cell lines of adriamycin-sensitive and -resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of doxorubicin resistance in P388/ADR cells by Ro44-5912, a tiapamil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antimicrobial spectrum of Heliquinomycin to other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial spectrum of Heliquinomycin against a selection of broad and narrow-spectrum antibiotics. The data presented is compiled from publicly available experimental findings to offer an objective overview for research and drug development purposes.
Introduction to this compound
This compound is a natural product that functions as a DNA helicase inhibitor. By targeting this essential enzyme, it effectively disrupts DNA replication and RNA synthesis in susceptible bacteria. This mechanism of action makes it a subject of interest in the ongoing search for novel antimicrobial agents. Current research indicates that this compound is primarily effective against Gram-positive bacteria.
Comparative Antimicrobial Spectrum
To contextualize the antimicrobial activity of this compound, this guide compares its performance against well-established antibiotics with varying spectra of activity:
-
Broad-Spectrum Antibiotics:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. It is effective against a wide range of both Gram-positive and Gram-negative bacteria.
-
Meropenem: A carbapenem β-lactam antibiotic that inhibits cell wall synthesis. It possesses one of the broadest spectra of activity, including Gram-positive, Gram-negative, and anaerobic bacteria.
-
-
Narrow-Spectrum Antibiotics:
-
Penicillin: A β-lactam antibiotic that inhibits cell wall synthesis, primarily effective against Gram-positive bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, with a spectrum of activity generally limited to Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the comparator antibiotics against a panel of clinically relevant bacteria. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The data is presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) where available, or as a general range.
| Antibiotic | Class | Spectrum | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | DNA Helicase Inhibitor | Narrow (Gram-positive) | Staphylococcus aureus | 0.07 - 0.28 | - | - |
| Streptococcus pyogenes | - | - | - | |||
| Enterococcus faecalis | - | - | - | |||
| Escherichia coli | Ineffective | - | - | |||
| Pseudomonas aeruginosa | Ineffective | - | - | |||
| Klebsiella pneumoniae | Ineffective | - | - | |||
| Ciprofloxacin | Fluoroquinolone | Broad | Staphylococcus aureus | 0.12 - >32 | 0.5 | 32 |
| Streptococcus pyogenes | - | - | - | |||
| Enterococcus faecalis | 0.5 - 512 | 1 | 4 | |||
| Escherichia coli | 0.015 - >64 | ≤0.06 | 32 | |||
| Pseudomonas aeruginosa | 0.03 - >32 | 0.25 | 32 | |||
| Klebsiella pneumoniae | 0.03 - >32 | 0.047 | 32 | |||
| Meropenem | Carbapenem | Broad | Staphylococcus aureus | ≤0.06 - 2 | 0.12 | 0.25 |
| Streptococcus pyogenes | - | - | - | |||
| Enterococcus faecalis | 2 - 8 | 2 | 4 | |||
| Escherichia coli | ≤0.06 - 4 | ≤0.06 | ≤0.06 | |||
| Pseudomonas aeruginosa | ≤0.06 - >8 | 0.25 | 16 | |||
| Klebsiella pneumoniae | ≤0.06 - 4 | ≤0.06 | 0.12 | |||
| Penicillin | β-Lactam | Narrow (Gram-positive) | Staphylococcus aureus | ≤0.06 - >16 (resistance common) | 0.25 | >16 |
| Streptococcus pyogenes | ≤0.015 - 0.12 | ≤0.015 | 0.03 | |||
| Enterococcus faecalis | 1 - 16 | 2 | 4 | |||
| Escherichia coli | Ineffective | - | - | |||
| Pseudomonas aeruginosa | Ineffective | - | - | |||
| Klebsiella pneumoniae | Ineffective | - | - | |||
| Vancomycin | Glycopeptide | Narrow (Gram-positive) | Staphylococcus aureus | 0.25 - 2 | 1 | 1 |
| Streptococcus pyogenes | ≤0.12 - 0.5 | 0.25 | 0.5 | |||
| Enterococcus faecalis | 1 - 4 | 2 | 4 | |||
| Escherichia coli | Ineffective | - | - | |||
| Pseudomonas aeruginosa | Ineffective | - | - | |||
| Klebsiella pneumoniae | Ineffective | - | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The data presented in this guide is primarily based on the broth microdilution method , a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antibiotic is prepared by dissolving a known weight of the antimicrobial powder in a suitable solvent to achieve a high concentration. The potency of the antibiotic powder is taken into account for accurate concentration calculation.
2. Preparation of Microdilution Plates:
-
A series of two-fold serial dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.
-
Each well will contain a final volume of 100 µL with decreasing concentrations of the antibiotic. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
3. Preparation of Bacterial Inoculum:
-
Several colonies of the test bacterium are picked from a fresh (18-24 hour) agar plate.
-
The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. Growth is typically assessed by observing turbidity or the presence of a bacterial pellet at the bottom of the well.
Mechanism of Action and Resistance
The distinct mechanisms of action of these antibiotics are crucial in understanding their spectrum of activity and the potential for resistance development.
Conclusion
This compound demonstrates potent activity against Gram-positive bacteria, positioning it as a narrow-spectrum antimicrobial agent. Its unique mechanism of targeting DNA helicase offers a potential alternative to antibiotics that act on more conventional targets like cell wall or protein synthesis. In contrast, broad-spectrum agents such as Ciprofloxacin and Meropenem are effective against a wider range of both Gram-positive and Gram-negative bacteria. The narrow-spectrum antibiotics, Penicillin and Vancomycin, share a similar Gram-positive focus with this compound, though they employ different mechanisms of action.
The data presented in this guide underscores the importance of selecting appropriate antimicrobial agents based on the target pathogen's identity and susceptibility profile. Further research into the efficacy and safety of this compound is warranted to fully understand its potential clinical applications.
Independent Verification of Heliquinomycin's Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological activities of Heliquinomycin with data from independent verification studies. The information is compiled from original discovery papers and subsequent independent research, offering a valuable resource for evaluating its potential as a research tool and therapeutic lead.
Executive Summary
This compound is a natural product isolated from Streptomyces sp. MJ929-SF2.[1] Originally identified as a DNA helicase inhibitor, it has demonstrated both anticancer and antibacterial properties.[1][2] Independent studies have since confirmed its inhibitory action against a specific component of the human DNA replication machinery, the minichromosome maintenance (MCM) complex, providing a more precise mechanism for its biological effects. This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key molecular pathways involved.
Data Presentation
Table 1: DNA Helicase Inhibition
| Study Type | Enzyme Source | Method | Key Finding | Citation |
| Original Discovery | Partially purified DNA helicase from HeLa cells | Radiometric Assay | Ki = 6.8 µM (non-competitive inhibition) | [1] |
| Independent Verification | Recombinant human MCM4/6/7 complex | Radiometric Assay | IC50 = 2.5 µM | [3] |
Table 2: In Vitro Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | Original Discovery (µg/mL)[2] | Alternative Value (µg/mL)[4] |
| HeLa S3 | Cervical Carcinoma | 0.96 | 0-1.6 |
| KB | Oral Epidermoid Carcinoma | 1.6 | - |
| LS180 | Colon Adenocarcinoma | 2.8 | - |
| K562 | Chronic Myelogenous Leukemia | 1.1 | - |
| HL60 | Acute Promyelocytic Leukemia | 1.1 | - |
| L1210 | Murine Leukemia | - | 0-1.6 |
| IMC Carcinoma | Murine Carcinoma | - | 0-1.6 |
| B16 Melanoma | Murine Melanoma | - | 0-1.6 |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Type | Original Discovery (µM)[4] |
| Staphylococcus aureus | Gram-positive | 0.1 - 0.39 |
| Bacillus subtilis | Gram-positive | 0.1 - 0.39 |
| MRSA | Gram-positive | Activity reported, specific MIC not detailed[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting the DNA helicase activity of the MCM4/6/7 complex, a core component of the eukaryotic replicative helicase. This inhibition stalls DNA replication forks, leading to an arrest of the cell cycle in the G2/M phase, which ultimately can trigger apoptosis.
Figure 1. this compound-induced G2/M cell cycle arrest pathway.
Experimental Protocols
DNA Helicase Activity Assay (Radiometric)
This protocol is based on the methods described in the original and independent verification studies for measuring DNA helicase activity.
References
- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Human Replicative Helicase, the CMG Complex, as a Target for Anti-cancer Therapy [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Heliquinomycin
Heliquinomycin is a potent bioactive compound isolated from Streptomyces sp. with antibiotic and anticancer properties. It functions as a DNA helicase inhibitor, interfering with DNA replication and repair processes, and has demonstrated cytotoxic effects against various cancer cell lines. Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Given its cytotoxic potential, handling procedures should align with those for other potent anticancer agents. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required PPE |
| Handling Vials and Preparing Stock Solutions | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), Safety Goggles, and a Surgical Mask. Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| Administering to Cell Cultures or Animals | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a Surgical Mask. |
| Weighing Powdered Form | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and an N95 Respirator (or higher) to prevent inhalation of fine particles. This must be performed in a chemical fume hood or a containment ventilated enclosure. |
| Cleaning and Decontamination | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a Surgical Mask. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. |
Note: Always consult your institution's specific guidelines for handling cytotoxic compounds.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely preparing a stock solution of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
